Hydroxyethylenediphosphonic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-hydroxy-2-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c3-2(11(7,8)9)1-10(4,5)6/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTUPAVOBUEXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6851-61-2 | |
| Record name | Phosphonic acid, (1-hydroxy-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Contextual Significance in Diverse Chemical Systems and Industries
HEDP's utility is rooted in its multifunctional chemical properties, primarily as a chelating agent, scale inhibitor, and corrosion inhibitor. nbinno.comwikipedia.org Its molecular structure allows it to form stable complexes with a variety of metal ions, preventing them from precipitating and causing scale or catalyzing undesirable reactions. nbinno.comirohedp.com This functionality makes it an indispensable component in a wide range of industrial processes.
In water treatment , HEDP is crucial for managing water hardness and preventing the formation of mineral scales, such as calcium carbonate and calcium sulfate (B86663), in cooling towers, boilers, and reverse osmosis systems. nbinno.comtzgroupusa.comirohedp.com Its ability to function effectively across a wide pH range and at high temperatures (up to 250°C) makes it a robust choice for demanding industrial environments. researchgate.net It also acts as a corrosion inhibitor by forming a protective film on metal surfaces, particularly on steel. nih.gov
The detergent and cleaning industry utilizes HEDP to enhance cleaning efficiency. dataintelo.com It sequesters metal ions in hard water, preventing them from interfering with surfactants, and aids in the dispersion of dirt particles. Furthermore, it stabilizes peroxide-based bleaching agents by complexing with transition metals that would otherwise catalyze their decomposition. tzgroupusa.comquora.com
In the pulp and paper industry , HEDP is employed during the bleaching process. It chelates metal ions like manganese, iron, and copper, which can catalyze the decomposition of hydrogen peroxide, a key bleaching agent. iwaponline.com This stabilization leads to more efficient bleaching, improved pulp brightness, and better preservation of pulp viscosity. iwaponline.commdpi.com
The textile industry benefits from HEDP as a peroxide stabilizer in bleaching, a dye-fixing agent, and a chelating agent to prevent metal ions from causing uneven dyeing or color changes. wikipedia.orgtzgroupusa.com Its properties also make it useful as a cleaning agent for metal equipment within textile mills. nbinno.com
Other notable applications include its use in the construction industry to retard the setting of cement and modify rheology, and in cosmetics as a stabilizing agent in formulations like hair dyes. quora.comchemondis.com
Table 1: Key Industrial Applications of HEDP
| Industry Sector | Primary Function of HEDP |
|---|---|
| Water Treatment | Scale Inhibition, Corrosion Inhibition, Chelation |
| Detergents & Cleaning | Water Softening, Peroxide Stabilization, Dispersancy |
| Pulp & Paper | Peroxide Bleach Stabilization, Metal Ion Chelation |
| Textiles | Peroxide Stabilization, Dye-Fixing, Chelation |
| Oil & Gas | Scale and Corrosion Inhibition in Boilers and Pipelines |
| Construction | Cement Retardation, Rheology Modification |
| Cosmetics | Formulation Stabilizer |
Evolution of Academic Research on Hedp Functionality
Academic inquiry into HEDP is part of the broader development of organophosphonates, which began to gain prominence as water treatment agents in the late 1960s and 1970s. nih.gov Early research focused on characterizing its fundamental properties: the ability to inhibit mineral scale formation at substoichiometric concentrations (a "threshold effect") and its effectiveness as a corrosion inhibitor for metals like carbon steel. nih.govresearchgate.net
Initial studies established that HEDP's efficacy as a corrosion inhibitor could be significantly enhanced through synergistic combinations with other compounds, particularly divalent metal cations like zinc (Zn²⁺). researchgate.net Research demonstrated that while HEDP alone provides anodic protection, the addition of cations like Zn²⁺ or Ca²⁺ could provide cathodic or mixed-type inhibition, leading to a more comprehensive protective film on the metal surface. scirp.org
The mechanism of scale inhibition also became a major focus. Researchers investigated how HEDP interacts with crystal growth processes. Studies using techniques like scanning electron microscopy revealed that HEDP adsorbs onto the surface of mineral microcrystals, such as calcium carbonate, distorting their lattice structure and preventing their growth into larger, adherent scales. dataintelo.com This crystal modification capability is a key aspect of its function.
As analytical techniques advanced, so did the depth of HEDP research. Electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy became standard for quantifying its corrosion inhibition efficiency and understanding the nature of the protective films formed. researchgate.netscirp.org Studies in the pulp and paper industry in the early 2010s provided quantitative data on HEDP's ability to remove specific metal ions, comparing its performance to other chelants like EDTA and DTPA. iwaponline.commdpi.com These studies confirmed its effectiveness, particularly in preserving pulp viscosity, a critical quality parameter. mdpi.com
Table 2: Research Findings on HEDP Corrosion Inhibition
| Metal | Conditions | Inhibitor System | Inhibition Efficiency (η%) | Source |
|---|---|---|---|---|
| Carbon Steel | Rainwater | Zn²⁺ - HEDP | >90% | researchgate.net |
| AISI 304 Stainless Steel | Chloride and Sulfide solution | 50 mg/L HEDP + Zn²⁺ | 85.2% (by weight loss) | chemondis.comscirp.org |
| AISI 304 Stainless Steel | Chloride and Sulfide solution | 50 mg/L HEDP + Mg²⁺ | 70.4% (by weight loss) | chemondis.comscirp.org |
| Carbon Steel | Neutral solution | HEDP (optimal low concentration) | High (forms insoluble iron complexes) | researchgate.net |
Current and Future Trajectories of Hedp Inquiry
Conventional and Novel Synthetic Pathways for HEDP Compounds
The manufacturing of HEDP is predominantly achieved through a few established chemical routes. These methods vary in their starting materials, reaction conditions, and byproducts.
Conventional Synthesis Methods
The most common industrial synthesis of HEDP involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with glacial acetic acid (CH₃COOH). irohedp.comthfine.com This process can be summarized in the following steps:
Phosphorylation: Phosphorus trichloride reacts with acetic acid. This is an exothermic reaction, and the temperature is typically controlled between 40°C and 80°C. irohedp.com
Acylation and Condensation: The intermediate products undergo further reactions. The temperature is raised to 100-130°C for several hours to drive the reaction to completion. irohedp.com
Hydrolysis: Water is introduced to hydrolyze the reaction mixture, converting the intermediates into HEDP. irohedp.com
Purification: The final step involves distilling off residual acetic acid and other low-boiling substances to obtain the HEDP product, which is often a 60% aqueous solution. biris.aefao.org
Another widely used conventional method involves the reaction of phosphorous acid (H₃PO₃) with an acetylating agent, such as acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl). fao.orgusitc.gov When acetic anhydride is used, the reaction with phosphorous acid yields HEDP and acetic acid as a byproduct. usitc.gov This method is also a cornerstone of commercial HEDP production. fao.org
A variation of these methods uses different solvents to manage the reaction. Chlorobenzene (B131634), for instance, is sometimes used as a solvent because it has a lower viscosity than alternatives like methanesulfonic acid (MSA) and can be easily removed and reused. nih.gov
Novel Synthetic Pathways
Research into alternative synthesis routes aims to improve efficiency and reduce the use of hazardous materials. One novel approach involves the direct synthesis of HEDP from yellow phosphorus (P₄). chemicalbook.com This method includes the following stages:
Yellow phosphorus is oxidized using high-purity oxygen. chemicalbook.com
An acetic acid solution is then added dropwise to the reactor. chemicalbook.com
The mixture is heated, and subsequent hydrolysis yields HEDP. chemicalbook.com This process is reported to achieve a high yield of over 90%.
The table below summarizes the primary synthetic pathways for HEDP.
| Pathway | Primary Reactants | Key Byproducts/Solvents | Typical Yield | Reference(s) |
| PCl₃ Process | Phosphorus Trichloride, Acetic Acid, Water | Acetyl Chloride, Hydrogen Chloride | High | irohedp.combiris.aeusitc.gov |
| H₃PO₃ Process | Phosphorous Acid, Acetic Anhydride | Acetic Acid | Nearly 100% (reported) | usitc.govepo.org |
| PCl₃/H₃PO₃ Process | Phosphorus Trichloride, Phosphorous Acid, Acetic Acid | Methanesulfonic Acid (solvent) | 31-73% (for derivatives) | nih.gov |
| Yellow Phosphorus Process | Yellow Phosphorus, Oxygen, Acetic Acid | - | >90% | chemicalbook.com |
Green Chemistry Principles in HEDP Manufacturing
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. fatfinger.iomdpi.comwjarr.com In HEDP manufacturing, these principles are applied to reduce waste, improve energy efficiency, and use safer substances. syrris.com
Use of Safer Chemicals and Solvents While the primary reactants for HEDP synthesis are inherently reactive, green chemistry encourages the use of less hazardous solvents and process designs that improve safety. fatfinger.io The choice of solvent is critical; for example, using chlorobenzene allows for easier recovery and reuse compared to other solvents like MSA, which can be difficult to remove from the product. nih.gov Research into catalyst use aims to enable reactions under milder, less energy-intensive conditions, though this is still an area of development for HEDP. mdpi.com The novel synthesis route starting from yellow phosphorus, if it proves to be industrially scalable and safe, could reduce the transportation and handling of corrosive intermediates like phosphorus trichloride. chemicalbook.com
Process Optimization and Scale-Up Considerations for HEDP Production
Transitioning HEDP synthesis from the laboratory to large-scale industrial production requires careful optimization of various process parameters and equipment design.
Process Optimization The yield and purity of HEDP are highly dependent on reaction conditions. Key parameters that are optimized include:
Molar Ratios: The ratio of reactants is critical. For instance, in a process using phosphorus trichloride, acetic acid, and water, a molar ratio of 1.0:1.5-3.0:1.5-0 has been found to be effective. google.com In a method using phosphorous acid and acetic anhydride, a molar ratio of 1.33 mols of acetic anhydride per mol of phosphorous acid has been reported.
Temperature Control: The reaction is typically multi-staged, with different optimal temperatures for each stage. The initial reaction of PCl₃ and acetic acid is often kept between 20-45°C, while later stages are heated to 105-135°C to ensure complete reaction. biris.aegoogle.comgoogle.com
Reaction Time: The duration of heating and hydrolysis steps is optimized to maximize product formation and minimize byproduct generation. Reaction times can range from a few hours to over 20 hours for a complete batch process. irohedp.comgoogle.comgoogle.com
The table below provides an example of optimized process parameters from a patented method.
| Parameter | Value | Purpose | Reference(s) |
| PCl₃ Addition Temperature | 20°C - 100°C | Control initial exothermic reaction | google.com |
| Reaction Temperature | 120°C - 135°C | Drive reaction completion | google.com |
| Reaction Time (post-addition) | 1 - 2 hours | Ensure complete formation of intermediate | google.com |
| Hydrolysis Temperature | 80°C - 150°C | Convert intermediate to HEDP | google.com |
| Pressure | < 760 mmHg (absolute) | Facilitate byproduct removal | google.com |
Scale-Up and Equipment For industrial-scale production, the process is often divided into distinct systems for dropping, synthesis, and hydrolysis/steaming to improve efficiency and safety. google.com
Reactors: Glass-lined steel reactors are commonly used due to the corrosive nature of the reactants and byproducts like HCl. google.com For specific stages, specialized equipment like air-cooled tubular reactors may be employed. google.com
Byproduct Recovery: Large-scale facilities integrate sophisticated recovery systems. For example, a two-stage condenser can be used to separate and recover acetyl chloride, while a three-stage falling film absorption system can efficiently produce hydrochloric acid from HCl gas, reducing environmental emissions and creating a valuable byproduct. google.com
Purification: After hydrolysis, the crude HEDP solution is purified. This typically involves distillation under vacuum to remove water and residual acetic acid. google.com The final product is then cooled to obtain the liquid HEDP, or it may undergo crystallization to produce solid HEDP. thwater.net
This systematic approach to process design and optimization allows for the consistent, high-yield production of HEDP required to meet industrial demand.
Fundamental Principles of HEDP Complexation with Metal Ions
HEDP's efficacy as a chelating agent stems from the electron-rich oxygen atoms in its phosphonate and hydroxyl groups, which can donate lone pairs of electrons to form coordinate bonds with metal cations. nih.gov This interaction typically results in the formation of a stable six-membered chelate ring, a recurring structural motif in HEDP-metal complexes. yuanlianchem.comgreen-mountainchem.commdpi.com The stability and structure of these complexes are dependent on the charge, size, and electronic configuration of the metal ion.
HEDP forms stable complexes with numerous divalent metal cations, which is fundamental to its application in areas like industrial water treatment to control scale formation. yuanlianchem.com
Calcium (Ca(II)) : The interaction between HEDP and Ca(II) is particularly significant for scale inhibition. yuanlianchem.comgreen-mountainchem.com HEDP can form various 1:1 chelate complexes with calcium ions, with the specific form depending on the pH of the solution. nih.gov Under weakly alkaline conditions (pH 7.0–9.0), HEDP shows the most effective chelating ability towards Ca(II). nih.gov Computational studies reveal that in alkaline conditions, two phosphonic acid groups and the hydroxyl group each contribute an oxygen atom to coordinate with the Ca(II) ion, forming a stable three-coordinate structure. nih.govrsc.orgrsc.org In acidic conditions, however, the hydroxyl oxygen does not effectively coordinate with the calcium ion. nih.govrsc.org The stability of Ca-HEDP complexes increases with rising pH due to the deprotonation of the phosphonate groups, which enhances the electron-donating ability of the oxygen atoms. nih.govrsc.org The interaction can lead to the formation of complexes such as CaH₂L·2H₂O. up.ac.za
Zinc (Zn(II)) : HEDP readily forms complexes with zinc ions. yuanlianchem.com The stability constant (log K) for the Zn(II)-HEDP complex has been reported as 10.7. researchgate.net The presence of Zn(II) can enhance the protective film-forming properties of HEDP on steel surfaces, with the complexation playing a key role. researchgate.net In some systems, Zn(II) acts as a bridging agent, improving the compactness and thickness of Zn-HEDP films. researchgate.net
Copper (II) : Copper(II) forms stable coordination compounds with HEDP. yuanlianchem.comrsc.org The interaction is strong enough to inhibit the reduction of Cu(II) ions. rsc.org Depending on the stoichiometry, various complexes can form. For instance, complexes with phosphorus-to-copper atomic proportions of 1:1 (Cu₂L), 2:1 (Cu(H₂L)), and 4:1 ([CuL₂]⁶⁻) have been identified. researchgate.net A mixed-valence Cu(I)₂Cu(II) complex has also been synthesized, where the divalent copper atom is coordinated by phosphonate oxygens from two hedpH₂²⁻ groups in a square planar geometry. acs.orgnih.govacs.org
Magnesium (Mg(II)) : HEDP effectively complexes magnesium ions, which contributes to its function as a water hardness stabilizer. green-mountainchem.comirohedp.com
Cadmium (Cd(II)) : HEDP also chelates cadmium ions. researchgate.net However, Cd(II)-HEDP solution complexes are generally weaker than those formed with Cu(II) and Zn(II). researchgate.net
| Metal Ion | log K | Reference |
|---|---|---|
| Zn(II) | 10.7 | researchgate.net |
HEDP demonstrates a strong affinity for trivalent metal cations, forming highly stable complexes. nih.gov
Iron (III) : HEDP readily chelates Fe(III) ions. yuanlianchem.comnih.gov Potentiometric titrations show that HEDP forms stable complexes with Fe(III) over a wide pH range. researchgate.net In the typical pH range of freshwaters (5-9), iron is predominantly in a complexed form with HEDP. nih.gov The complexing behavior towards Fe(III) is similar to that of Al(III). researchgate.net
Europium (III) : As an analog for trivalent actinides, the complexation of Eu(III) with HEDP has been studied extensively. mdpi.comresearchgate.netnih.govbohrium.com A combination of spectroscopic and computational methods has identified at least five distinct Eu(III)-HEDP complexes. mdpi.comnih.govbohrium.com The formation of these species is highly dependent on pH and the metal-to-ligand (M:L) ratio. mdpi.comnih.govbohrium.com In acidic conditions, soluble species like EuH₂L⁺ and Eu(H₂L)₂⁻ are formed. mdpi.comnih.gov Near-neutral pH leads to the formation of EuHL⁰ and potentially polynuclear complexes, while the EuL⁻ species is dominant in alkaline solutions. mdpi.comnih.govbohrium.com The six-membered chelate ring is a key structural feature in all identified solution structures. mdpi.comnih.govbohrium.com
| Complex Species | Formation pH | log β | Reference |
|---|---|---|---|
| EuH₂L⁺ | Acidic | 23.7 ± 0.1 | mdpi.comnih.gov |
| Eu(H₂L)₂⁻ | Acidic | 45.1 ± 0.9 | mdpi.comnih.gov |
| EuHL⁰ | Near-neutral | ~23.6 | mdpi.comnih.govbohrium.com |
| EuL⁻ | Alkaline | ~11.2 | mdpi.comnih.govbohrium.com |
Influence of Solution Chemistry on HEDP Complex Stability and Structure
The chemical environment, particularly pH and the relative concentrations of HEDP and metal ions, exerts a profound influence on the type, stability, and structure of the resulting complexes. researchgate.net
The pH of the solution is a critical parameter because HEDP is a polyprotic acid that can exist in various protonation states. nih.gov HEDP (H₄L) is a quaternary acid with pKa values of approximately 1.43, 2.70, 7.02, and 11.2. nih.gov This means that as the pH increases, HEDP sequentially deprotonates, forming H₃L⁻, H₂L²⁻, HL³⁻, and L⁴⁻ species. nih.govresearchgate.netresearchgate.net
The specific anionic form of HEDP present in the solution dictates its coordination behavior and the charge of the resulting metal complex. nih.gov
Strongly Acidic (pH < 2.7): HEDP is primarily in the H₄L and H₃L⁻ forms. Complexation is less favorable. nih.govresearchgate.net
Acidic to Neutral (pH 2.7 - 7.0): The H₂L²⁻ species dominates. nih.govresearchgate.net This species readily forms complexes with both divalent and trivalent cations, such as CaH₂L and EuH₂L⁺. mdpi.comup.ac.za
Weakly Alkaline (pH 7.0 - 11.2): The HL³⁻ form is prevalent. nih.govresearchgate.net This form shows a strong binding ability, as seen in the formation of stable CaHL²⁻ complexes where the hydroxyl group participates in coordination. nih.govrsc.org
Strongly Alkaline (pH > 11.2): HEDP exists mainly as the fully deprotonated L⁴⁻ anion, leading to complexes like EuL⁻. nih.govmdpi.comresearchgate.net
The solubility of the metal-HEDP complexes is also pH-dependent. For instance, Eu(III)-HEDP complexes exhibit low solubility at near-neutral pH but are readily soluble at highly acidic or alkaline pH. mdpi.combohrium.comresearchgate.net Similarly, the ability of HEDP to dissolve calcium sulfate (B86663) scale is highest in weakly alkaline solutions (pH 7-9) and decreases in strongly acidic or alkaline conditions. nih.gov
The stoichiometry of the complexes formed is directly influenced by the molar ratio of the metal ion to the HEDP ligand (M:L). mdpi.comresearchgate.net
Ligand Deficit or Equimolar Ratios (M:L ≥ 1): In these conditions, 1:1 complexes (ML) are typically favored. mdpi.com For example, with Eu(III), 1:1 complexes are the predominant fraction for nearly equimolar M:L ratios. mdpi.comnih.gov
Ligand Excess (M:L < 1): When HEDP is in excess, complexes with higher ligand content, such as 1:2 (ML₂) or even 1:3 species, are formed. mdpi.comresearchgate.net Studies with Eu(III) show that 1:2 complexes prevail at ligand excess. mdpi.com Similarly, in the Mn(II)-HEDP system, mononuclear bis-complexes are formed. kpfu.ru
The study of different cation-to-ligand ratios has shown that with trivalent cations like Al(III) and Cr(III), an excess of HEDP leads to the formation of soluble anionic complexes. nih.gov Conversely, an excess of the metal cation can result in the formation of weakly soluble or precipitated species. nih.gov
Spectroscopic and Computational Elucidation of HEDP Chelate Architectures
A variety of advanced analytical techniques are employed to determine the structure and behavior of HEDP-metal complexes in solution and the solid state.
Spectroscopic Methods :
Infrared (IR) Spectroscopy : ATR-FTIR spectroscopy helps identify the functional groups of HEDP involved in metal coordination. mdpi.combohrium.comnih.gov For example, IR spectra of Eu(III)-HEDP complexes under highly acidic conditions confirmed the coordination of the Eu³⁺ ion to the ligand. mdpi.comnih.gov
NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is used to probe the local environment of the phosphorus atoms and deduce the binding mode of the phosphonate groups. mdpi.combohrium.com
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) : This highly sensitive technique is especially useful for studying lanthanide complexes, like those of Eu(III). mdpi.comnih.govnih.gov It allows for the study of complex formation and speciation even at trace metal concentrations by analyzing the emission spectra and luminescence lifetimes of the metal ion, which change upon complexation. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is used to determine the stoichiometry of the complexes present in a solution. mdpi.combohrium.com For the Eu(III)-HEDP system, it helped identify 1:1 and 1:2 complexes. mdpi.comnih.gov
Computational Methods :
Density Functional Theory (DFT) : Quantum chemical methods like DFT are used to calculate the optimized geometries and binding energies of HEDP-metal complexes. mdpi.comrsc.orgresearchgate.net These calculations provide insights into the most stable structures, bond lengths, and the nature of the interactions. nih.govrsc.org For example, DFT calculations have elucidated the three-coordinate structure of Ca-HEDP complexes under alkaline conditions and confirmed that the six-membered chelate ring is an energetically favorable and stabilizing motif in Eu(III)-HEDP complexes. nih.govmdpi.com
These combined approaches have been crucial in building a comprehensive understanding of the complex equilibria and diverse structures within HEDP-metal systems. mdpi.comresearchgate.netnih.gov
Mechanistic Investigations of Hedp As a Scale Inhibitor
Adsorption Phenomena and Interfacial Interactions in Scale Inhibition
The initial and crucial step in the scale inhibition mechanism of HEDP is its adsorption onto the surfaces of forming mineral crystals. This process is governed by the chemical affinity between the HEDP molecule and the mineral surface, leading to a disruption of the normal scaling process.
Surface Adsorption on Inorganic Mineral Phases (e.g., Calcium Carbonate Polymorphs, Calcium Sulfate (B86663), Barium Sulfate, Pyrite)
HEDP demonstrates a strong capability to adsorb onto the surfaces of various inorganic mineral phases that are common culprits in scale formation. This adsorption is a key factor in its inhibitory action.
Calcium Carbonate (CaCO₃) Polymorphs: HEDP effectively adsorbs onto the surfaces of calcium carbonate crystals. researchgate.net This interaction is fundamental to its role as a CaCO₃ scale inhibitor. The adsorption process alters the surface charge and the crystalline form of the developing scale. researchgate.net While some studies suggest that HEDP has no significant effect on the zeta potential of CaCO₃, its presence is definitively linked to changes in the crystal structure. researchgate.net The phosphonate (B1237965) groups in the HEDP molecule are understood to bind to the calcium ions at the crystal surface. The adsorption behavior can differ among the various polymorphs of calcium carbonate, such as calcite, aragonite, and vaterite, influencing which form is more likely to precipitate.
Calcium Sulfate (CaSO₄): Research indicates that HEDP can inhibit the crystallization of calcium sulfate, with some studies showing an inhibition efficiency of up to 88%. researchgate.net The inhibitory effect is attributed to the adsorption of HEDP onto the surface of gypsum (CaSO₄·2H₂O) crystals, which interferes with their growth. researchgate.netresearchgate.net It has been observed that HEDP can reduce the number of gypsum nuclei formed in supersaturated solutions, although it may be less effective than other inhibitors like ATMP in this regard. researchgate.net The adsorption of HEDP on the crystal surface disrupts the ordered arrangement of ions, thereby impeding further crystal growth. nih.gov
Barium Sulfate (BaSO₄): HEDP is recognized as a potent inhibitor for barium sulfate scale. researchgate.nettandfonline.com The mechanism of inhibition is the adsorption of HEDP molecules onto the active growth sites of BaSO₄ crystals. tandfonline.com This adsorption follows the Langmuir isotherm, indicating a monolayer coverage of the inhibitor on the crystal surface. tandfonline.com Comparative studies have shown HEDP to be a highly effective inhibitor for barium sulfate growth, with its performance being superior to several other phosphonates. tandfonline.com In some cases, the inhibition efficiency of HEDP for BaSO₄ has been reported to be as high as 86%. researchgate.net
Pyrite (B73398) (FeS₂): While extensive research on HEDP adsorption specifically on pyrite is limited, the principles of phosphonate interaction with iron-containing surfaces suggest a strong potential for adsorption. The phosphonate groups in HEDP can chelate with iron ions (Fe²⁺/Fe³⁺) present on the pyrite surface. mgu.bg This interaction would be analogous to the observed adsorption of other sulfur- and oxygen-containing compounds on pyrite, which often involves the formation of chemical bonds with surface iron atoms. mdpi.comresearchgate.net The surface of pyrite can have varying amounts of iron oxides and hydroxides, which would also serve as active sites for HEDP adsorption. mgu.bg
Kinetics of HEDP Adsorption and Surface Coverage Dynamics
The rate at which HEDP adsorbs onto mineral surfaces and the extent of surface coverage are critical parameters that dictate its effectiveness as a scale inhibitor. The kinetics of HEDP adsorption are generally rapid, with the inhibitor molecules quickly occupying active sites on the crystal surface.
The adsorption process is often modeled using isotherms like the Langmuir model, which describes the formation of a monolayer of the inhibitor on the substrate. tandfonline.com This model assumes that once an active site is occupied by an HEDP molecule, no further adsorption can occur at that site. The equilibrium between adsorbed and solution-phase HEDP is reached quickly, leading to a stable surface coverage that is dependent on the inhibitor concentration in the solution.
The dynamics of surface coverage play a crucial role in the inhibition mechanism. Even at sub-stoichiometric concentrations, HEDP can be effective because the adsorbed molecules can block a disproportionately large surface area from further growth. The presence of HEDP on the surface alters the interfacial energy and sterically hinders the incorporation of new lattice ions into the crystal structure. The effectiveness of the inhibitor is therefore not just a function of the total amount adsorbed, but also how it is distributed across the crystal faces and its ability to disrupt the growth at the most active sites. The surface coverage can also influence the aggregation of nanoparticles, with different densities of coverage leading to varying degrees of dispersion or aggregation. rsc.org
Crystal Growth Modification and Lattice Distortion by HEDP
Beyond simply blocking the surface, the adsorption of HEDP actively modifies the process of crystal growth, leading to distorted lattices and altered crystal morphologies. This interference occurs at both the initial nucleation stage and during the subsequent growth of the crystals.
Inhibition of Primary Nucleation and Secondary Crystal Growth Processes
HEDP interferes with both the initial formation of crystal nuclei (primary nucleation) and the subsequent growth of existing crystals (secondary nucleation and growth).
Primary Nucleation: HEDP can inhibit primary nucleation by complexing with the scale-forming cations (like Ca²⁺) in the solution, thereby reducing the supersaturation and increasing the energy barrier for the formation of a stable nucleus. researchgate.net Some research suggests a non-conventional mechanism where inhibitors like HEDP act by blocking the surface of "nanodust" particles, which serve as heterogeneous nucleation sites. researchgate.net By deactivating these nucleation precursors, HEDP effectively delays the onset of precipitation. For calcium sulfate, HEDP has been shown to reduce the number of spontaneously formed nuclei. researchgate.net
Secondary Crystal Growth: Once primary crystals have formed, HEDP adsorbs onto their surfaces, inhibiting further growth. researchgate.net This adsorption is particularly effective at the active growth sites, such as kinks and steps on the crystal surface. By binding to these sites, HEDP prevents the addition of new layers of the mineral, thus arresting or significantly slowing down the crystal growth process. nih.gov This effect has been observed for various scales, including calcium carbonate and calcium sulfate. researchgate.netnih.gov The inhibition of crystal growth is a key aspect of the "threshold effect," where a small amount of inhibitor can prevent the precipitation of a much larger amount of scale.
Alteration of Crystal Morphology and Polymorphic Transitions (e.g., Calcite, Vaterite, Aragonite)
The presence of HEDP during crystallization can cause significant changes in the size, shape, and even the crystalline form of the mineral scale.
Polymorphic Transitions: HEDP can influence the polymorphic outcome of crystallization, particularly for calcium carbonate, which can precipitate as calcite, aragonite, or vaterite. By selectively inhibiting the growth of the most stable polymorph (calcite), HEDP can favor the formation of metastable phases like vaterite. researchgate.net Studies have shown that with an increasing concentration of HEDP, a greater proportion of vaterite is observed in the precipitate. researchgate.net This is because HEDP inhibits the transformation of the initially formed amorphous calcium carbonate (ACC) and the metastable vaterite into the more stable calcite. researchgate.net
| Polymorph | Typical Morphology (without HEDP) | Observed Changes with HEDP |
|---|---|---|
| Calcite | Rhombohedral | Distorted rhombohedra, rounded edges, smaller crystal size. researchgate.net |
| Aragonite | Needle-like | Inhibition of growth, potential for less defined structures. |
| Vaterite | Spherical aggregates | Stabilization and increased presence relative to calcite. researchgate.net |
Impact of HEDP on Mineral Crystallization Kinetics
HEDP significantly retards the kinetics of mineral crystallization. The primary mechanism for this is the increase in the induction time for nucleation and the reduction in the rate of crystal growth.
The induction period, which is the time before the onset of detectable precipitation, is prolonged in the presence of HEDP. This is a direct consequence of the inhibition of primary nucleation. By increasing the energy barrier for nucleation, HEDP extends the time that a solution can remain in a supersaturated state without precipitating.
Once crystallization begins, the rate of growth is substantially decreased by the adsorption of HEDP onto the crystal surfaces. This effect can be quantified by measuring the rate of depletion of lattice ions from the solution. Studies on barium sulfate crystallization have shown that the rate of growth decreases with increasing concentrations of phosphonate inhibitors. rsc.org The relationship between the inhibitor concentration and the reduction in the crystallization rate can often be described by adsorption models like the Langmuir or Freundlich isotherms. tandfonline.com
| Scale Type | Inhibition Efficiency | Reference |
|---|---|---|
| Calcium Carbonate (CaCO₃) | Scale inhibition rate decreased from 100% to 60% as initial calcium ion and alkalinity increased. | irowater.com |
| Calcium Sulfate (CaSO₄) | Up to 88% | researchgate.net |
| Barium Sulfate (BaSO₄) | Up to 86% | researchgate.net |
Dissolution Mechanisms of Pre-formed Mineral Scales by HEDP
Hydroxyethylenediphosphonic acid (HEDP) is recognized for its ability to dissolve existing mineral scales, a process governed by complex chemical interactions. The primary mechanism involves chelation, where HEDP molecules bind to the metal cations within the scale's crystal lattice, forming stable, water-soluble complexes. nih.govthwater.net This action effectively breaks down the solid scale matrix, allowing it to be flushed away from the system.
Solubilization of Calcium Sulfate Scale and Related Systems
The dissolution of calcium sulfate (CaSO₄), a particularly tenacious and hard-to-remove scale, by HEDP is a prime example of its efficacy. nih.gov Unlike calcium carbonate, calcium sulfate scale is not readily dissolved by conventional acid treatments. rsc.org HEDP overcomes this by acting as a powerful chelating agent. alcochemminerals.com The molecule's structure, featuring electron-rich phosphonic acid and hydroxyl groups, facilitates strong interactions with calcium ions (Ca²⁺). nih.gov
The fundamental process involves HEDP reacting with calcium ions in the scale to form a highly stable, hexa-element chelating complex. thwater.netalcochemminerals.com This complex formation sequesters the calcium ions, disrupting the crystalline structure of the calcium sulfate scale and causing it to dissolve into the aqueous solution. nih.gov This mechanism is not merely a surface-level interaction; it actively breaks down the scale deposit. Research indicates that phosphonate additives can complex with Ca²⁺, which reduces the activity of free calcium ions and delays the kinetics of gypsum crystallization and promotes dissolution. researchgate.net
Role of pH in HEDP-Mediated Scale Dissolution Efficacy
The effectiveness of HEDP in dissolving calcium sulfate scale is profoundly influenced by the pH of the solution. nih.govrsc.org Research has demonstrated that HEDP's descaling capability is significantly enhanced under weakly alkaline conditions. nih.govrsc.org In acidic solutions, its ability to dissolve calcium sulfate scale is markedly diminished. nih.govrsc.org
The optimal pH range for this process is reported to be between 7.0 and 9.0. nih.gov The reason for this pH dependency lies in the molecular structure of HEDP and its interaction with calcium ions. HEDP is a polyprotic acid, meaning it can donate multiple protons, and its state of ionization changes with pH. As the pH increases into the neutral and weakly alkaline range, the phosphonic acid groups deprotonate, which enhances the binding capacity and strength of the HEDP molecule with Ca²⁺ ions. nih.govrsc.org Under alkaline conditions, both phosphonic acid groups and the hydroxyl group contribute oxygen atoms to coordinate with a calcium ion, forming a very stable three-coordinate configuration that is essential for dissolving the scale. nih.govrsc.orgrsc.org
However, if the pH becomes too high (strongly alkaline), the descaling rate of HEDP can decrease. This may be due to the precipitation of calcium hydroxide (B78521) or the occupation of Ca²⁺ coordination sites by hydroxide ions, which competes with the chelation action of HEDP. nih.govrsc.org
Table 1: Deprotonation States of HEDP at Different pH Ranges Based on pKa values of 1.43, 2.70, 7.02, and 11.2. H₄L represents the fully protonated HEDP molecule.
| pH Range | Predominant HEDP Species |
| < 1.43 | H₄L |
| 1.43 - 2.70 | H₃L⁻ |
| 2.70 - 7.02 | H₂L²⁻ |
| 7.02 - 11.2 | HL³⁻ |
| > 11.2 | L⁴⁻ |
This table was generated based on data from scientific sources. nih.govrsc.org
Table 2: Effect of pH on Calcium Sulfate Descaling Efficiency by HEDP
| pH Condition | Descaling Efficiency | Binding Ability to Ca²⁺ |
| Acidic | Ineffective / Very Low | Weak |
| Weakly Alkaline (pH 7.0-9.0) | High / Optimal | Strong |
| Strongly Alkaline (> pH 9.0) | Decreased | Reduced (Competition from OH⁻) |
This table was generated based on data from scientific sources. nih.govrsc.org
Electrostatic and Surface Charge Interactions in HEDP Inhibition
The inhibitory action of HEDP against scale formation is heavily reliant on its electrostatic interactions with mineral surfaces. These interactions modify the surface charge of nascent scale crystals, preventing their growth and agglomeration.
Effects of HEDP on Zeta Potential of Mineral Surfaces
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a critical indicator of surface charge. The adsorption of HEDP, an anionic phosphonate, onto mineral surfaces typically makes the zeta potential more negative.
For calcium carbonate (calcite), the surface charge is primarily controlled by the concentration of potential-determining ions (PDIs), namely Ca²⁺ and CO₃²⁻, in the solution. nih.govcore.ac.uk The surface of calcite in many aqueous systems is already negative. researchgate.net One study noted that under their experimental conditions, HEDP had no significant effect on the zeta potential of calcite, suggesting the surface was already negatively saturated. researchgate.net However, the adsorption of any anion like HEDP would logically contribute to a more negative surface charge, enhancing repulsion between particles.
For other minerals like barite (barium sulfate), studies also show a negative zeta potential that becomes more negative with increasing pH. researchgate.net The adsorption of HEDP onto the barite surface would further decrease the zeta potential, thereby increasing the electrostatic barrier to particle aggregation.
Table 3: Zeta Potential of Common Scale Minerals in Aqueous Solutions
| Mineral | Condition | Reported Zeta Potential (mV) |
| Calcite (CaCO₃) | In aqueous solution, pH 8.5-10.5 | Negative values nih.govresearchgate.net |
| Natural Calcite | Generally more negative than synthetic calcite | More negative than pure calcite researchgate.net |
| Barite (BaSO₄) | Circumneutral pH (~6) | Negative researchgate.net |
| Barite (BaSO₄) | Increasing pH | Becomes more negative researchgate.net |
This table was generated based on data from scientific sources. nih.govresearchgate.netresearchgate.netresearchgate.net
Coulombic Interactions Driving Scale Inhibition
Coulombic, or electrostatic, forces are fundamental to how HEDP prevents scale formation at sub-stoichiometric concentrations, a mechanism known as "threshold inhibition." watertreatmentagent.net The process is driven by the strong electrostatic attraction between the inhibitor and the forming mineral crystals.
The deprotonated HEDP molecule carries a significant negative charge from its phosphonate groups. watertreatmentagent.net These negatively charged groups are electrostatically attracted to the positively charged sites on the surfaces of scale microcrystals, such as areas rich in calcium ions. watertreatmentagent.netwatercarechem.com This leads to the adsorption of HEDP molecules onto active growth sites of the crystals. researchgate.net
This adsorption has two primary consequences:
Crystal Growth Distortion: The presence of the adsorbed HEDP molecule on the crystal lattice disrupts the regular, ordered arrangement of ions needed for further crystal growth. This distorts the crystal structure and slows or stops its development into a larger, coherent scale deposit. watertreatmentagent.net
Dispersion: Once adsorbed, the HEDP molecules impart a strong negative charge to the mineral particles. This increases the electrostatic repulsion between the individual microcrystals, preventing them from agglomerating into larger masses and keeping them dispersed in the bulk solution. watertreatmentagent.net
These coulombic interactions allow HEDP to be highly effective at concentrations far too low to chelate all the scale-forming ions in the solution, making it a highly efficient threshold inhibitor.
Mechanistic Investigations of Hedp As a Corrosion Inhibitor
Formation of Protective Surface Films and Passivation Layers
The primary mode of corrosion inhibition by HEDP involves the creation of a physical barrier on the metal surface, which isolates it from the corrosive environment. This barrier consists of adsorbed layers and passivating films that are developed and maintained through complex chemical interactions.
HEDP functions by adsorbing onto metal surfaces and forming stable, insoluble complexes with metal ions present in the system, such as iron (Fe), copper (Cu), and zinc (Zn). thwater.netirowater.com This process is a key aspect of its protective mechanism. At low concentrations, HEDP inhibits the corrosion of carbon steel through a precipitation mechanism, leading to the formation of insoluble iron-HEDP complexes. researchgate.netresearchgate.netnih.gov These complexes deposit on the metal surface, creating a protective film that hinders further corrosion. mdpi.com The phosphonate (B1237965) groups in the HEDP molecule chelate with metal ions dissolved from the metal surface or present in the water, forming a hexa-element chelating complex, particularly with ions like Ca²⁺, Fe²⁺, and Fe³⁺. thwater.netresearchgate.net This chelation process effectively passivates the metal ions and contributes to the formation of the protective layer.
The structure of these phosphonate-based molecules is directly correlated with their corrosion inhibition efficiency. nih.gov The adsorption can be influenced by the presence of other ions. For instance, studies have shown that metallic cations can facilitate the adsorption of HEDP onto the metal surface. scirp.org The formation of these adsorbed layers and metal-HEDP complexes creates a physical barrier that reduces the exposure of the active metal surface to the corrosive medium. nih.gov However, it is crucial to note that an excess concentration of HEDP can be detrimental, leading to the formation of soluble HEDP-iron complexes that can prevent passivation and potentially increase the corrosion rate. scirp.org
In addition to forming new protective layers, HEDP plays a significant role in enhancing and repairing existing oxide layers on metal surfaces. Research indicates that at low concentrations, HEDP helps to repair the porous oxide layer that naturally forms on carbon steel. researchgate.netresearchgate.net It can dissolve oxidized materials on metal surfaces, which then allows for the formation of a more stable and dense protective film. thwater.netirowater.com In systems containing microorganisms like iron bacteria, HEDP has been shown to enhance the density of the biofilm, which in turn contributes to the protective barrier and elevates the activation energy at the carbon steel interface. mdpi.com This densification of the surface film, whether it is a passive oxide layer or a biofilm, is critical for impeding the transport of corrosive species to the metal surface and electrons away from it, thereby slowing down the corrosion process.
Electrochemical Mechanisms of HEDP Corrosion Inhibition
Electrochemical studies, such as potentiodynamic polarization, reveal that HEDP can act as either an anodic or a mixed-type inhibitor, depending on the specific conditions of the system. In some studies, HEDP has been identified as primarily an anodic inhibitor, meaning it predominantly stifles the anodic reaction where the metal dissolves. scirp.org This is often achieved by the formation of a protective film over the anodic sites on the metal surface. scirp.orgcecri.res.in
In other contexts, particularly in the presence of other species, HEDP demonstrates mixed-inhibitor characteristics. For example, in an iron bacteria system, the corrosion inhibition mechanism was found to be predominantly cathodic inhibition, supported by complementary anodic inhibition. mdpi.com The presence of certain cations can also influence its behavior; the addition of calcium ions, for instance, favored a cathodic behavior of the inhibitor. scirp.org In synergistic systems, such as with zinc ions and sodium dodecyl sulphate (SDS), HEDP can be transported to the metal surface and deposited on both anodic and cathodic sites, controlling both reactions almost equally. cecri.res.in The modification of both anodic and cathodic Tafel slopes in the presence of HEDP indicates that it interferes with both electrochemical reactions through the adsorption process and the formation of a protective layer. nih.gov
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the properties of the inhibitor film at the metal-solution interface. In systems protected by HEDP, EIS results consistently show an increase in the charge transfer resistance (Rct) or polarization resistance (Rp), which is indicative of a slower corrosion rate. scirp.orgresearchgate.net This increase in resistance is attributed to the formation of the protective HEDP-containing film on the metal surface. scirp.org
Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed. scirp.org This decrease suggests the adsorption of the inhibitor molecule on the material surface, which can lead to an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant. scirp.org The Nyquist plots for HEDP-protected systems typically show larger semicircles compared to the uninhibited system, visually representing the increased impedance to corrosion. scirp.org These impedance characteristics confirm the formation of a less conductive and more protective interfacial layer that effectively hinders the charge transfer processes essential for corrosion. researchgate.net
Synergistic Effects in HEDP-Based Corrosion Inhibition Systems
The performance of HEDP as a corrosion inhibitor can be significantly enhanced when used in combination with other chemical compounds, a phenomenon known as synergism. These synergistic formulations often provide superior protection compared to the individual components alone.
A notable example is the combination of HEDP with zinc ions (Zn²⁺). Zinc ions can act as bridging agents, improving the compactness and thickness of the HEDP-based film, which better prevents the corrosive solution from reaching the steel surface. researchgate.net Studies have demonstrated that HEDP-Zn systems offer excellent corrosion inhibition, with the zinc ions protecting cathodic regions via the formation of a zinc hydroxide (B78521) film, while HEDP protects the anodic regions. scirp.org The combination can achieve very high protection efficiencies, often exceeding 90%. researchgate.net
HEDP also shows strong synergistic effects with other antiscalants and polymers. For instance, a 50/50 ppm combination of HEDP and sodium hexametaphosphate (SHMP) was found to provide 98% corrosion inhibition efficiency. researchgate.net This effect is attributed to intermolecular hydrogen bonding between the two molecules, resulting in the adsorption of a uniform, multilayered film on the carbon steel surface. researchgate.net Good synergistic effects are also observed when HEDP is used with other water treatment chemicals like polycarboxylic acids. thwater.netirowater.com
Furthermore, recent research has explored synergism with non-traditional additives. The combination of HEDP with D-Phenylalanine, a D-amino acid, was shown to significantly slow down microbially influenced corrosion (MIC) by inhibiting biofilm formation and retarding the cathodic reaction. nih.gov
Combined Inhibition with Divalent Metal Ions (e.g., Zn(II))
The corrosion inhibition efficiency of HEDP is significantly enhanced when used in combination with divalent metal ions, most notably zinc (II) ions. This synergistic effect is not merely additive but results from complex interactions leading to the formation of a more robust and effective protective film on the metal surface.
The primary mechanism involves the formation of a complex between HEDP and Zn(II) ions in the bulk solution. This HEDP-Zn(II) complex then adsorbs onto the metal surface. On cathodic sites, the presence of zinc ions leads to the precipitation of zinc hydroxide (Zn(OH)₂), which acts as a cathodic inhibitor, stifling the oxygen reduction reaction. mdpi.comresearchgate.net Concurrently, on the anodic sites, the HEDP component of the complex, or a complex involving iron ions, forms a protective layer that impedes the dissolution of the metal. mdpi.comnih.gov
Research has shown that the molar ratio of Zn(II) to HEDP is a critical factor influencing the inhibition efficiency. nih.gov An optimal ratio ensures the formation of a stable and compact protective film. Studies have indicated that this film can be composed of Fe(II)-HEDP complexes and Zn(OH)₂. nih.govnih.gov The presence of Zn(II) ions can lead to the formation of a more compact and adherent film, which effectively blocks the corrosive species from reaching the metal surface. researchgate.netnih.gov The coordination between zinc ions and HEDP has been found to increase the binding energy with the steel surface, with zinc ions acting as bridging agents that improve the compactness and thickness of the protective film. nih.gov
The following table summarizes key research findings on the synergistic inhibition of HEDP with Zn(II) ions.
| Metal Substrate | Corrosive Environment | HEDP:Zn(II) Ratio/Concentration | Key Mechanistic Findings | Inhibition Efficiency (%) | Reference |
| Mild Steel | Low Chloride Media | Various concentrations of HEDP and Zn2+ | Formation of a protective film consisting of Fe2+-HEDP complex and Zn(OH)2. The system functions as a mixed inhibitor. | Up to 98% | nih.gov |
| Carbon Steel | Neutral Solutions | Varied zinc-to-HEDP molar ratio | Inhibition depends on both the molar ratio and the concentration of both components. The predominant control is on the anodic reaction, but it also affects the cathodic reaction. | Not specified | nih.gov |
| Cold-Rolled Steel | 3.5 wt% NaCl solution | 10 mmol/L Zn(II), pH 5.0 | Coordination between zinc ions and HEDP increases binding energy with the steel. Zinc ions act as bridging agents, improving film compactness and thickness. | 95.79% | nih.gov |
| AISI 1020 Carbon Steel | 30 ppm Chloride ions | 50 ppm HEDP, 14, 20, and 30 ppm Zn(II) | Increased Zn(II) concentration leads to a more compact and adherent film. The protective film is proposed to be HEDP–Fe(III)/Zn(OH)2/HEDP–Zn(II). | Not specified | researchgate.net |
Interactions with Other Organic and Inorganic Corrosion Inhibitors
HEDP exhibits significant synergistic effects when combined with a variety of other organic and inorganic corrosion inhibitors, leading to enhanced protection beyond the capability of the individual components. This is often attributed to the different but complementary mechanisms of action of the combined inhibitors.
Organic Inhibitors:
A notable example of synergy with an organic inhibitor is the combination of HEDP with sodium dodecyl sulphate (SDS), an anionic surfactant. While SDS alone can sometimes accelerate corrosion, its combination with HEDP and Zn(II) has been shown to provide excellent inhibition efficiency. nih.gov The proposed mechanism involves the formation of a protective film consisting of Fe(II)-HEDP complex, Fe(II)-SDS complex, and Zn(OH)₂. nih.gov In this ternary system, HEDP and SDS are transported to the metal surface, where they deposit on the anodic sites, while Zn(OH)₂ precipitates on the cathodic sites, leading to mixed inhibition. nih.gov
HEDP also shows synergistic effects with other phosphonates, such as aminotrimethylene phosphonic acid (ATMP), and with various polymers and copolymers. scilit.comresearchgate.net The interaction often leads to the formation of a more stable and dense protective film.
Inorganic Inhibitors:
The combination of HEDP with inorganic inhibitors like molybdate (B1676688) has been found to be highly effective. In a system containing HEDP, molybdate, and Zn(II), a protective film composed of Fe(II)-HEDP complex, Fe₂(MoO₄)₃ complex, and Zn(OH)₂ is formed, resulting in a high inhibition efficiency of 97%. scilit.com The molybdate ions contribute to the passivation of the steel surface.
Similarly, synergistic effects have been observed between HEDP and sodium silicate. researchgate.net The combination of these inhibitors can reduce the corrosion rate more effectively than when each is used alone. researchgate.net The mechanism is believed to involve the formation of a complex protective layer on the metal surface.
The following table provides an overview of research findings on the interaction of HEDP with other corrosion inhibitors.
| Inhibitor Combination | Metal Substrate | Corrosive Environment | Key Mechanistic Findings | Inhibition Efficiency (%) | Reference |
| HEDP + Sodium Dodecyl Sulphate (SDS) + Zn(II) | Carbon Steel | Rain Water | Formation of a protective film of Fe(II)-HEDP complex, Fe(II)-SDS complex, and Zn(OH)₂. Acts as a mixed inhibitor. | Up to 93% | nih.gov |
| HEDP + Molybdate + Zn(II) | Mild Steel | Neutral aqueous environment with 60 ppm Cl- | Formation of a protective film consisting of Fe(II)-HEDP complex, Fe₂(MoO₄)₃ complex, and Zn(OH)₂. | 97% | scilit.com |
| HEDP + Sodium Silicate | Carbon Steel | Water transmission pipes | Synergistic effect reduces corrosion rate more than individual inhibitors. | 71.3% (optimum concentration) | researchgate.net |
| HEDP + Ascorbic Acid (SA) | Iron | Chloride solution | Synergistic inhibition observed. SA is not adsorbed but reduces lateral tensions between adsorbed HEDP molecules, leading to better coverage. | Not specified | researchgate.netnih.gov |
| HEDP + Other Phosphonates (e.g., SHMP, STPP) | Carbon Steel | Synthetic cooling water | Synergism due to intermolecular hydrogen bonding, leading to a uniform multilayered film. HEDP/SHMP showed the highest efficiency. | Up to 98% (HEDP/SHMP) |
HEDP Efficacy Against Microbiologically Influenced Corrosion (MIC)
Microbiologically influenced corrosion (MIC) is a significant threat in various industrial systems. HEDP has demonstrated considerable efficacy in controlling MIC, not only by its inherent corrosion inhibition properties but also by directly affecting the microorganisms responsible for this type of degradation.
Inhibition of Biofilm Formation and Microbial Activity
HEDP can effectively inhibit the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS) that adhere to surfaces and are a primary cause of MIC.
In systems containing iron bacteria, HEDP has been shown to enhance the density of the biofilm initially, which paradoxically contributes to the inhibition of the metabolic activity of the bacteria within it. researchgate.net It is suggested that HEDP can repair damaged biofilms, leading to a denser structure that ultimately suppresses the activity of iron-oxidizing bacteria (IOB) and iron-reducing bacteria (IRB). researchgate.net This leads to a corrosion inhibition mechanism that is predominantly cathodic, with anodic inhibition playing a supporting role. researchgate.net
Furthermore, HEDP exhibits synergistic effects when combined with biocides. For instance, its combination with D-tyrosine has been shown to be effective against sulfate-reducing bacteria (SRB) biofilms. researchgate.net While low concentrations of either HEDP or D-tyrosine alone were ineffective, their combination successfully prevented the establishment of SRB biofilms on mild steel surfaces. researchgate.net This suggests that HEDP can enhance the efficacy of biocides, allowing for lower concentrations to be used.
The following table summarizes findings on HEDP's inhibition of biofilm formation and microbial activity.
| Microbial Species | Metal Substrate | Inhibitor System | Key Findings | Biofilm Inhibition/Reduction (%) | Reference |
| Iron Bacteria (IOB & IRB) | Carbon Steel | HEDP | Enhances biofilm density, which in turn suppresses the metabolic activity of the iron bacteria. | 76% (corrosion inhibition) | researchgate.net |
| Desulfovibrio vulgaris (SRB) | C1018 Mild Steel | HEDP + D-tyrosine | Synergistic effect prevented the establishment of SRB biofilm and eradicated established biofilms. | Not specified | researchgate.net |
| Dual-species bacterial biofilm | Not specified | HEDP + NaOCl | HEDP slowed the initial rate of biofilm removal by NaOCl but did not compromise its overall efficacy over time. | Not specified | nih.gov |
Molecular Mechanisms of Microbial Suppression in Corrosive Environments
The inhibitory action of HEDP against microorganisms involved in corrosion extends to the molecular level. Research has begun to unravel the specific mechanisms by which HEDP suppresses microbial activity.
In the case of sulfate-reducing bacteria (SRB), the combination of HEDP and D-phenylalanine has been found to significantly slow down the corrosion process. scilit.com Transcriptome analysis revealed that this combination down-regulates the expression of several key genes in Desulfovibrio vulgaris. scilit.com These include genes responsible for:
Peptidoglycan synthesis: Peptidoglycan is a crucial component of the bacterial cell wall, and its reduced synthesis can compromise cell integrity. scilit.com
Flagellum assembly: Flagella are essential for bacterial motility and initial attachment to surfaces, a critical step in biofilm formation. scilit.com
Electron transfer and ferredoxin: These are vital for the metabolic processes of SRB, including sulfate (B86663) reduction, which is directly linked to corrosion. scilit.com
Quorum sensing (QS): QS is a cell-to-cell communication system that regulates biofilm formation and other collective behaviors in bacteria. scilit.com
By inhibiting these fundamental cellular processes, the HEDP-containing formulation effectively weakens the bacteria, reduces their ability to form corrosive biofilms, and curtails their metabolic activities that contribute to corrosion. This multifaceted molecular attack highlights the sophisticated mechanism by which HEDP can combat MIC.
The following table details the molecular mechanisms of microbial suppression by HEDP.
| Microbial Species | Inhibitor System | Affected Molecular Targets | Consequence | Reference |
| Desulfovibrio vulgaris (SRB) | HEDP + D-phenylalanine | Genes for peptidoglycan synthesis, flagellum assembly, electron transfer, ferredoxin, and quorum sensing molecules. | Reduced peptidoglycan synthesis, weaker electron transfer, and inhibition of quorum sensing, leading to decreased corrosion. | scilit.com |
| Iron Bacteria (IOB & IRB) | HEDP | Metabolic processes involved in electron transfer. | Reduced activity of attached iron bacteria within the dense biofilm. | researchgate.net |
Advanced Analytical and Characterization Methodologies for Hedp Research
Chromatographic Techniques for HEDP Quantification and Speciation
Chromatography is a cornerstone for the separation and quantification of HEDP, especially in complex matrices like industrial water or food samples.
Ion Chromatography (IC) and Derivatives
Ion Chromatography (IC) is a widely applied method for the direct determination of HEDP and other phosphonates in aqueous solutions. nih.govchrom-china.com It addresses the shortcomings of older methods, such as total phosphate (B84403) analysis, which could incorrectly measure degraded HEDP as the active compound. nih.govchrom-china.comresearchgate.net IC allows for the simultaneous determination of HEDP alongside other phosphonates like ATMP and EDTMPS. researchgate.net
Researchers have optimized various chromatographic parameters for effective HEDP analysis. The separation is typically achieved on an anion-exchange column, such as an IonPac AS14A or a Shodex IC NI-424, using an appropriate eluent. nih.govchrom-china.comresearchgate.net Detection is commonly performed using a conductivity detector, which can be operated in either suppressed or non-suppressed mode. nih.govresearchgate.net These IC methods are valued for being simple, fast, sensitive, and relatively free from interference, making them suitable for routine analysis in industrial settings like recycle-cooling water systems. nih.govchrom-china.comresearchgate.net
Mass Spectrometry Coupling (e.g., IC-MS/MS, LC-MS)
For enhanced sensitivity and specificity, especially in complex matrices like uncooked foods or high-ionic-strength effluents, IC is coupled with tandem mass spectrometry (IC-MS/MS). nih.govjst.go.jplcms.cz This technique combines the separation power of chromatography with the precise detection and quantification capabilities of mass spectrometry. jst.go.jp
An IC-MS/MS method developed for determining HEDP on uncooked foods involves simple sample preparation followed by analysis. nih.govjst.go.jp In the mass spectrometer, HEDP is typically detected as a molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 205. jst.go.jp For quantification, selected reaction monitoring (SRM) is used, tracking the fragmentation of the parent ion (m/z 205) into specific product ions, such as m/z 123 and m/z 169. jst.go.jp This approach provides excellent accuracy and precision, with low limits of quantification (LOQ), making it a reliable method for determining trace levels of HEDP residues. nih.govjst.go.jp The development of robust IC-MS/MS methods allows for the quantitation of HEDP and other scale inhibitors in less than 20 minutes. lcms.cz
Spectroscopic and Diffraction Techniques for Structural and Morphological Analysis
Spectroscopic and diffraction methods are indispensable for elucidating the structural properties of HEDP and observing the morphological changes it induces, particularly in its role as a scale and corrosion inhibitor.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique used to analyze the elemental composition and chemical state of the surface of a material. In HEDP research, it is primarily employed to study the protective films formed on metal surfaces during corrosion inhibition processes. scirp.orgresearchgate.net By analyzing the surface of metals like carbon steel or stainless steel after exposure to HEDP-containing solutions, XPS can confirm the adsorption of the inhibitor molecule onto the surface. scirp.orgresearchgate.net The technique provides evidence for the formation of a protective layer, often composed of insoluble iron-HEDP complexes, which acts as a barrier to corrosive agents. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM)
SEM is used to obtain high-resolution images of a sample's surface, providing detailed information about its morphology and topography. In the context of HEDP, SEM is crucial for visualizing its effects as a scale inhibitor. Studies show that HEDP significantly alters the crystal morphology of mineral scales like calcium carbonate (CaCO₃). researchgate.netresearchgate.net In the absence of HEDP, CaCO₃ typically crystallizes in a stable calcite form. researchgate.net However, the addition of HEDP can inhibit this formation, leading to the appearance of the less stable vaterite form and reducing the mean size of the particles. researchgate.netresearchgate.net SEM analysis also reveals that HEDP, often in conjunction with divalent cations like Ca²⁺ or Zn²⁺, promotes the formation of a more uniform and adherent protective film on metal surfaces, contributing to its corrosion inhibition properties. scirp.org
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. It serves as a molecular "fingerprint." For HEDP, FT-IR is used to confirm its chemical structure and to study its interaction with surfaces and other ions. researchgate.netresearchgate.net The FT-IR spectrum of HEDP shows characteristic absorption bands corresponding to its various functional groups. researchgate.net When HEDP is used as a corrosion inhibitor, FT-IR analysis of the protective film on the metal surface can confirm the presence of HEDP by identifying these characteristic peaks, demonstrating that the inhibitor has adsorbed onto the surface. researchgate.netresearchgate.net Furthermore, attenuated total reflectance (ATR)-FTIR studies in aqueous solutions show that the spectra of HEDP change with pH, reflecting the successive protonation and deprotonation of its phosphonate (B1237965) groups. nih.gov
X-ray Diffraction (XRD) for Crystalline Phase Analysis
X-ray Diffraction (XRD) is a powerful, non-destructive technique fundamental to the characterization of crystalline materials, including HEDP and its derivatives. anton-paar.commalvernpanalytical.com By analyzing the diffraction pattern produced when X-rays interact with a crystalline solid, XRD can reveal crucial information about the material's atomic structure, phase composition, and other physical properties. anton-paar.commalvernpanalytical.com
In HEDP research, XRD is instrumental in determining the crystal structure of HEDP-metal complexes. researchgate.net For example, the crystal structure of (NH4)2[Cu(H2L)2]·2H2O, where H4L is HEDP, was elucidated using single-crystal XRD. researchgate.net This analysis revealed a distorted tetragonal-bipyramidal coordination of the copper atom. researchgate.net The technique is also used to identify the different crystalline phases present in a sample, which is vital for quality control and for understanding the properties and performance of HEDP-containing materials. forcetechnology.com The unique diffraction pattern of each crystalline material acts as a fingerprint, allowing for the identification of phases by comparison to international databases. forcetechnology.com Furthermore, XRD can be employed to determine physical properties such as crystallite size, crystal orientation, and residual stress, collectively known as the microstructure of a polycrystalline material. malvernpanalytical.com
Luminescence Spectroscopy for Metal Complexes
Luminescence spectroscopy, particularly time-resolved laser-induced fluorescence spectroscopy (TRLFS), is a highly sensitive method for studying the formation and speciation of metal complexes with ligands like HEDP, even at trace concentrations. mdpi.com This technique is especially valuable when studying lanthanide complexes, such as those with Europium(III) (Eu(III)), which serve as analogs for trivalent actinides. mdpi.comresearchgate.net
The complexation of Eu(III) with HEDP has been investigated by observing changes in the luminescence spectra, including the shape and intensity of emission bands and the luminescence lifetime, as a function of pH and HEDP concentration. mdpi.com These studies have identified the formation of multiple Eu(III)-HEDP species. mdpi.comresearchgate.net The appearance of a small 5D0 → 7F0 band in the emission spectra indicates a slight distortion in the symmetry of the metal center in all the formed complexes. researchgate.net The luminescence lifetime provides information on the displacement of water molecules from the first hydration shell of the metal ion by the HEDP ligand. researchgate.net As pH increases, more water molecules are replaced by HEDP, leading to changes in the luminescence parameters. mdpi.comresearchgate.net
| Complex | Stoichiometry (Eu:HEDP) | pH Range | Key Spectroscopic Feature |
| EuH2L+ | 1:1 | Acidic | Readily soluble |
| Eu(H2L)2- | 1:2 | Acidic | Readily soluble |
| EuL- | 1:1 | Alkaline | Readily dissolved |
Electrochemical Techniques for Interfacial and Inhibition Studies
Electrochemical techniques are paramount in evaluating the performance of HEDP as a corrosion inhibitor. These methods provide quantitative data on the mechanisms of inhibition and the protective properties of films formed on metal surfaces.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the corrosion resistance of protective coatings and the adsorption processes of inhibitors like HEDP on metal surfaces. ijcsi.pro By applying a small amplitude AC voltage and measuring the current response over a range of frequencies, EIS can provide detailed information about the electrochemical processes occurring at the metal/solution interface. jmaterenvironsci.com
In the context of HEDP research, EIS is used to evaluate its inhibition efficiency. The data is often analyzed by fitting it to an equivalent circuit model, which can include elements such as charge transfer resistance (Rct or Rp) and double-layer capacitance (Cdl). scirp.orgresearchgate.net An increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of HEDP indicate the formation of a protective film on the metal surface through adsorption. jmaterenvironsci.comscirp.org Studies have shown that HEDP can inhibit carbon steel corrosion by forming insoluble iron complexes and repairing the porous oxide layer. researchgate.netresearchgate.net However, increasing the HEDP concentration beyond an optimal value can sometimes lead to a decrease in inhibition efficiency due to the dissolution of the oxide layer. researchgate.netresearchgate.net
Potentiodynamic polarization is another key electrochemical technique used to investigate the corrosion behavior of materials and the effectiveness of inhibitors like HEDP. numberanalytics.com This method involves scanning the potential of the working electrode and measuring the resulting current density. The resulting polarization curve provides valuable information, including the corrosion potential (Ecorr) and corrosion current density (icorr). numberanalytics.comnih.gov
In HEDP studies, potentiodynamic polarization measurements help to determine the type of inhibition (anodic, cathodic, or mixed-type). For instance, research has indicated that HEDP alone can act as an anodic inhibitor for AISI 304 stainless steel. scirp.orgresearchgate.net The addition of certain divalent cations, such as Ca2+, can shift the behavior towards cathodic or mixed-type inhibition. scirp.orgresearchgate.net The inhibition efficiency can be calculated from the corrosion current density values in the absence and presence of the inhibitor. nih.gov These measurements have shown that HEDP can reduce the corrosion current density, indicating a lower corrosion rate, although the efficiency can be dependent on the concentration. scirp.org
| Parameter | Description | Significance in HEDP Research |
| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation equals the rate of reduction. | A shift in Ecorr can indicate whether the inhibitor affects the anodic or cathodic reaction more significantly. |
| Corrosion Current Density (icorr) | A measure of the corrosion rate. | A decrease in icorr in the presence of HEDP indicates effective corrosion inhibition. scirp.org |
| Polarization Resistance (Rp) | The resistance of the metal to corrosion. | An increase in Rp signifies enhanced corrosion protection by the HEDP film. nih.gov |
Specialized Techniques for Dynamic System Characterization
To understand the real-time behavior of HEDP at surfaces, specialized techniques that can monitor dynamic processes are employed.
The Quartz Crystal Microbalance (QCM) is a highly sensitive, real-time mass sensing technique that can monitor minute changes in mass on a sensor surface. biolinscientific.comnih.gov It operates based on the piezoelectric effect, where the resonant frequency of a quartz crystal changes as mass is adsorbed or desorbed from its surface. nanoscience.com This makes QCM an invaluable tool for studying thin film deposition, surface interactions, and the formation of layers in real-time. biolinscientific.comnih.gov
In HEDP research, QCM can be used to monitor the adsorption of HEDP onto a metal surface, providing insights into the formation and properties of the protective film. nih.gov The technique is capable of detecting monolayer coverage. nih.gov An advanced version of this technique, QCM with Dissipation monitoring (QCM-D), provides additional information about the viscoelastic properties of the adsorbed layer, allowing for the differentiation between rigid and soft films. nanoscience.com Electrochemical QCM-D (EQCM-D) further enhances this capability by allowing simultaneous electrochemical measurements, which is particularly useful for studying processes like corrosion and the deposition of inhibitor films under electrochemical control. nanoscience.com
Dynamic Light Scattering (DLS) for Particle Formation and Inhibition Studies
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique extensively utilized in materials science to determine the size distribution of small particles and molecules in a suspension. The methodology is predicated on the principle of Brownian motion, the random movement of particles suspended in a fluid resulting from their collision with the fast-moving molecules of the solvent. semanticscholar.orgmalvernpanalytical.com By illuminating the particles with a laser beam and analyzing the fluctuations in the intensity of the scattered light, DLS can accurately measure the hydrodynamic diameter of the particles. horiba.com This makes it an invaluable tool for investigating the early stages of particle formation, such as nucleation and crystal growth, in scaling phenomena and for evaluating the efficacy of inhibitors like Hydroxyethylenediphosphonic acid (HEDP).
In the context of HEDP research, DLS is employed to monitor the incipient formation of scale particles, such as calcium carbonate and calcium sulfate (B86663) (gypsum), in supersaturated solutions. The technique allows for the real-time observation of how HEDP influences the nucleation and growth of these mineral scales. By measuring the particle size distribution over time, researchers can elucidate the mechanisms of scale inhibition.
Research Findings from DLS Studies
Furthermore, investigations into gypsum scaling have utilized novel DLS techniques, such as employing nanosilver or silica (B1680970) nanoparticles as an internal reference for light scattering intensity. researchgate.netresearchgate.net These studies have revealed that HEDP reduces the number of gypsum nuclei that spontaneously form in supersaturated solutions. researchgate.net Although found to be less potent than other phosphonates like aminotris(methylenephosphonic acid) (ATMP) in this regard, HEDP still demonstrates a notable capacity to suppress the initial nucleation step. researchgate.net
The inhibitory effect of HEDP is often attributed to its adsorption onto the active growth sites of the newly formed crystal nuclei. This adsorption blocks further incorporation of scale-forming ions, thereby hindering crystal growth and modifying the crystal morphology. This mechanism is supported by various analytical techniques, including DLS, which can detect changes in particle size and distribution in the presence of the inhibitor.
The following interactive data table summarizes representative findings from DLS studies on the effect of HEDP on the particle size of common mineral scales.
Interactive Data Table: Effect of HEDP on Scale Particle Size Determined by DLS
| Scalant | Inhibitor | Concentration (mg/L) | Hydrodynamic Diameter (d, nm) | Polydispersity Index (PDI) |
| Calcium Carbonate | None | 0 | 850 | 0.45 |
| Calcium Carbonate | HEDP | 5 | 350 | 0.28 |
| Calcium Carbonate | HEDP | 10 | 220 | 0.21 |
| Calcium Sulfate (Gypsum) | None | 0 | 980 | 0.52 |
| Calcium Sulfate (Gypsum) | HEDP | 10 | 480 | 0.35 |
Note: The data presented in this table are representative values derived from various research findings and are intended for illustrative purposes.
The polydispersity index (PDI) is a measure of the heterogeneity of a sample based on size. A lower PDI value indicates a more uniform particle size distribution. The data illustrates that with an increasing concentration of HEDP, not only does the average particle size decrease, but the particle size distribution also becomes narrower, as indicated by the lower PDI values. This signifies a more effective inhibition of both nucleation and crystal growth.
Computational Chemistry and Molecular Modeling of Hedp Systems
Density Functional Theory (DFT) Applications in HEDP Studies
Density Functional Theory (DFT) has become a cornerstone for investigating the properties of HEDP and its interactions with metal ions and surfaces. researchgate.netresearchgate.net This quantum chemical method offers a favorable balance between computational cost and accuracy, making it the "workhorse of quantum chemistry" for systems of this size. researchgate.net DFT calculations are used to determine optimized geometries, electronic structures, and binding energies, providing a fundamental understanding of HEDP's chelating and inhibitive properties. mdpi.comresearchgate.net
DFT is extensively used to determine the most stable three-dimensional structures of HEDP and its metal complexes. mdpi.com The process of geometry optimization involves iteratively adjusting the atomic coordinates to find the lowest energy conformation on the potential energy surface. mdpi.com The absence of imaginary frequencies in subsequent vibrational analysis confirms that a true energy minimum has been located. mdpi.comwikipedia.org
Studies have shown that the conformation and coordination of HEDP are highly dependent on the pH of the solution, which dictates its protonation state. mdpi.com HEDP has four pKa values (1.43, 2.70, 7.02, and 11.2), leading to five distinct species in solution, from fully protonated H₄L to fully deprotonated L⁴⁻. mdpi.com
Table 1: Protonation States of HEDP at Different pH Ranges
| pH Range | Predominant HEDP Species |
|---|---|
| < 1.43 | H₄L |
| 1.43–2.70 | H₃L⁻ |
| 2.70–7.02 | H₂L²⁻ |
| 7.02–11.2 | HL³⁻ |
| > 11.2 | L⁴⁻ |
Data sourced from reference mdpi.com
DFT calculations of Ca–HEDP complexes reveal that under acidic conditions, the hydroxyl group's oxygen atom does not effectively coordinate with the calcium ion. mdpi.com However, under weakly alkaline conditions, a stable three-coordinate configuration is formed where the two phosphonic acid groups and the hydroxyl group each provide an oxygen atom for coordination with the Ca²⁺ ion. mdpi.comwikipedia.org Similarly, studies on uranyl (UO₂²⁺) complexes with HEDP have identified various species with metal-to-ligand ratios of 1:1, 1:2, and 2:2, each with different degrees of HEDP protonation. mdpi.comnih.gov
To understand the nature of the chemical bonds and interactions within HEDP systems, various wavefunction analysis methods are employed on the DFT-optimized structures. These methods provide a detailed picture of the electron distribution.
Atoms in Molecules (AIM): AIM analysis helps to characterize the nature of chemical bonds, identifying them as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions based on the topology of the electron density. mdpi.comnih.gov
Electron Localization Function (ELF): ELF provides a visual representation of electron localization in a molecule, clearly distinguishing core electrons, covalent bonds, and lone pairs. mdpi.comnih.gov This is particularly useful for understanding the bonding in HEDP-metal complexes.
Natural Population Analysis (NPA): NPA is used to calculate the partial atomic charges on each atom in the molecule. mdpi.com This helps quantify the extent of electron transfer from HEDP (the ligand) to a metal ion upon complexation. researchgate.net For example, in Ca-HEDP complexes, analysis shows that the deprotonation of the phosphonic acid groups enhances the binding to calcium ions. mdpi.com
Interaction Region Indicator (IRI): IRI is a more recent technique used to visualize and characterize non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are crucial for the stability of HEDP complexes. mdpi.comnih.gov
These analyses have collectively shown that the interaction between HEDP and metal ions or surfaces is predominantly electrostatic, driven by the negatively charged oxygen atoms of the phosphonate (B1237965) groups. mdpi.comnih.gov
DFT calculations are a powerful tool for predicting the binding affinity between HEDP and various metal ions. This is typically achieved by calculating the binding energy of the complex, often defined as:
Ebinding = Ecomplex − (Eligand + Eion) wikipedia.org
A more negative binding energy indicates a more stable complex and thus a stronger binding affinity. wikipedia.org DFT studies on Ca–HEDP complexes have demonstrated that the binding energy increases as the pH rises and HEDP becomes more deprotonated, which aligns with experimental observations of its efficacy. wikipedia.org
For interactions with the uranyl ion (UO₂²⁺), DFT calculations have supported experimental findings of high affinity constants (log K ≈ 17). mdpi.com The chelate stability constant (logK) is a key parameter that evaluates the affinity of HEDP for different metal ions, which varies based on the ion's chemical characteristics like ionic radius and valence. nih.gov Computational methods can reliably predict these affinities, guiding the selection of HEDP for specific applications, such as a chelating agent for particular metals. researchgate.netresearchgate.netirowater.com
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions, including those involving HEDP. nih.govnih.govCurrent time information in Edmonton, CA. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which determines the kinetic feasibility and rate of a reaction. nih.gov
While extensively used for many organic and catalytic reactions, detailed quantum chemical studies on the reaction mechanisms of HEDP itself, such as its synthesis or thermal decomposition pathways, are not widely published. nih.govmdpi.com However, the established computational methodologies are fully applicable. Such a study would involve:
Proposing a plausible reaction pathway.
Using DFT to optimize the geometries of all reactant, intermediate, transition state, and product species.
Calculating the activation energies for each elementary step.
This approach could, for instance, clarify the mechanism of HEDP synthesis from phosphorus trichloride (B1173362) and acetic acid or predict its decomposition products and the temperatures at which degradation becomes significant. nih.gov
Molecular Dynamics Simulations of HEDP-Surface Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a moving picture of molecular interactions. Current time information in Edmonton, CA.onepetro.org This technique is particularly well-suited for investigating the interaction of HEDP with various material surfaces, which is the basis for its function as a scale and corrosion inhibitor.
Interaction with Hydroxyapatite (HAP): MD simulations have been used to study the binding of HEDP to nano-hydroxyapatite (HAP), a primary component of certain mineral scales. These simulations revealed that HEDP molecules form an ordered adsorption layer on the HAP surface, with the dominant interaction being strong electrovalent bonds between the phosphonic acid groups of HEDP and the Ca²⁺ ions on the HAP surface.
Interaction with Iron Surfaces: To understand its role as a corrosion inhibitor for steel, ab initio molecular dynamics (AIMD) simulations have been performed on the interaction of HEDP with an iron (100) surface. nih.gov The results showed that the HEDP molecule adsorbs strongly onto the surface, with the oxygen atoms of its four phosphonic acid groups coordinating with the surface Fe atoms. nih.gov The interaction is rapid and primarily electrostatic in nature. nih.gov
These simulations provide atomic-level detail on how HEDP adsorbs onto surfaces, blocking active sites for crystal growth (scale inhibition) or corrosion.
Development of Predictive Models for HEDP Efficacy
Building on the insights from DFT and MD, researchers are developing predictive models to forecast the performance of HEDP as a scale or corrosion inhibitor under various conditions. These models can be broadly categorized into physics-based and data-driven approaches.
Physics-Based Models: These models are based on the fundamental physical and chemical principles of scale formation and inhibition. For example, theoretical models have been developed to predict the induction time for mineral scale (e.g., barite) formation in the presence of inhibitors like HEDP. wikipedia.org Such models can help predict the minimum effective dosage (MED) required to prevent scaling for a certain period, considering factors like flow regime and surface roughness. wikipedia.org Other models focus on the precipitation and solubility of calcium-phosphonate complexes, which is critical for designing effective squeeze treatments in oilfields.
Data-Driven Models (QSAR and Machine Learning): These models use statistical methods to find correlations between a molecule's features and its observed efficacy.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between a molecule's chemical structure and its biological activity or, in this case, its inhibition efficiency. researchgate.net For HEDP, the "predictors" would be molecular descriptors (e.g., charge distribution, molecular shape, energy of frontier orbitals, all calculable with DFT), and the "response" would be an experimental measure of efficacy like percent scale inhibition. researchgate.net
Machine Learning: More recently, machine learning algorithms are being used to build highly accurate predictive models from large datasets. A study utilizing Gaussian Process Regression, a machine learning technique, successfully predicted the efficiency of various scale inhibitors, including phosphonates, in oilfield operations. mdpi.com The model was trained on a comprehensive dataset that included water chemistry (ion concentrations), operating temperature, and inhibitor dosage, achieving a high prediction accuracy (R² = 0.96). mdpi.com
These predictive models are powerful tools for optimizing the use of HEDP in complex industrial environments, allowing for the selection of appropriate dosages and anticipating performance under high-temperature and high-pressure conditions.
Environmental Fate and Transport Research of Hedp
Degradation Pathways and Environmental Persistence of HEDP
The persistence of HEDP in the environment is a key aspect of its environmental profile. While it exhibits high stability, it is subject to several degradation processes over extended periods. santos.com
HEDP is not considered to be readily biodegradable. santos.com Standard tests for ready and inherent biodegradability show low levels of degradation over typical test periods. For instance, in a closed bottle test, 0% degradation was observed after 30 days, while OECD ready biodegradation tests showed 1-3% and 10% degradation after 28 days. santos.com A test for inherent biodegradability indicated 33% removal of dissolved organic carbon after 28 days. santos.com
Long-term studies using radiolabelled HEDP provide more insight into its ultimate fate:
Aquatic Environments: In non-sterile natural water, the ultimate biodegradation, measured by the evolution of ¹⁴CO₂, was 2% in the dark and 2.7% in sunlight after 60 days. The presence of sediment increased the degradation to 7.1% over 50 days. santos.com Research on wastewater treatment plants (WWTPs) suggests that the primary removal mechanism is not microbial degradation but adsorption to sludge. mdpi.comresearchgate.net The proportion of microorganisms capable of degrading phosphonates is very small, and their activity is often inhibited by the presence of easily utilizable inorganic phosphate (B84403), which is common in municipal wastewater. researchgate.net
Terrestrial Environments: In soils, degradation of HEDP has been observed to range from 3% to 47% over periods of 119 to 148 days. santos.com
Due to its slow degradation rate, with a half-life exceeding 60 days, HEDP is categorized as persistent. santos.com
| Environment/Test Condition | Degradation (%) | Time Period (days) | Source |
|---|---|---|---|
| Ready Biodegradation (OECD Test) | 1 - 10% | 28 | santos.com |
| Inherent Biodegradability (Zahn-Wellens) | 33% | 28 | santos.com |
| Natural Water (Dark) | 2.0% | 60 | santos.com |
| Natural Water (Sunlight) | 2.7% | 60 | santos.com |
| Natural Water with Sediment | 7.1% | 50 | santos.com |
| Soils | 3 - 47% | 119 - 148 | santos.com |
Abiotic processes, particularly photodegradation and oxidation, contribute to the breakdown of HEDP in the environment, although the compound shows considerable stability under ordinary light and heat conditions. santos.comirohedp.comthfine.comirochelating.comthwater.net
Photodegradation: There is evidence for the mineralization of HEDP over long periods, particularly in the presence of light. santos.com The photodegradation of iron(III)-phosphonate complexes is known to be rapid. researchgate.net Sunlight can enhance the degradation process in natural waters, although the effect is modest over a 60-day period. santos.com
Oxidation: HEDP has good stability against hydrolysis and chlorine oxidation. thfine.com However, it can be degraded by strong oxidizing agents used in advanced oxidation processes (AOPs). Studies have shown that ozone (O₃) alone reacts very slowly with HEDP at neutral pH. researchgate.netnih.gov In contrast, powerful reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) react very quickly with HEDP, with second-order reaction rates in the range of 10⁷-10⁸ M⁻¹s⁻¹. researchgate.netnih.gov A combination of ozone and hydrogen peroxide (H₂O₂) has been shown to achieve almost complete removal of HEDP in basic conditions. ncsu.edu In real reverse osmosis concentrates, HEDP could be degraded up to 60% using ozone or UV/persulfate methods. researchgate.netnih.gov
| Oxidant/Process | Reactivity with HEDP | Notes | Source |
|---|---|---|---|
| Ozone (O₃) at pH 7 | Very low (k < 10 M⁻¹s⁻¹) | Reaction rate increases significantly with pH. | researchgate.netnih.gov |
| Hydroxyl Radical (•OH) | High (k ≈ 10⁷-10⁸ M⁻¹s⁻¹) | A primary species in many AOPs. | researchgate.netnih.gov |
| Sulfate Radical (SO₄•⁻) | High (k ≈ 10⁷-10⁸ M⁻¹s⁻¹) | Effective in sulfate radical-based AOPs. | researchgate.netnih.gov |
| Ozone + Hydrogen Peroxide (H₂O₂) | High | Achieved almost complete removal at pH 9. | ncsu.edu |
| Chlorine | Low | HEDP shows good tolerance to chlorine oxidation. | irohedp.comthfine.comthwater.net |
Several environmental factors can influence the rate at which HEDP degrades.
pH: The pH of the surrounding medium is a critical factor. For instance, in oxidation by ozonation, the removal efficiency of HEDP increased from 6.8% to 95% as the pH was raised from 3 to 9. researchgate.net This is because higher pH levels promote the decomposition of ozone into more reactive hydroxyl radicals.
Presence of Other Ions: The presence of various ions in the water can either enhance or inhibit degradation. In ozone-based oxidation, sulfate, silicate, and chloride ions were found to increase the degradation rate of HEDP, possibly due to metal complexation effects. researchgate.netnih.gov Conversely, carbonate and natural organic matter (NOM) can inhibit degradation by scavenging the reactive radical species. researchgate.netnih.gov In sulfate radical-based oxidation, carbonate and NOM also act as inhibitors. researchgate.netnih.gov
Presence of Metals: Iron(III) plays a role in the photodegradation of HEDP. santos.com The presence of other metal ions like Fe²⁺ and Cu²⁺ can also hasten degradation in certain advanced oxidation systems. eeer.org
Adsorption and Mobility of HEDP in Environmental Matrices
The mobility of HEDP in the environment is significantly limited by its strong tendency to attach to solid particles.
HEDP and its salts adsorb strongly to a variety of environmental solids, including inorganic surfaces, soils, and sediments. santos.com This strong adsorption is a defining characteristic of its environmental behavior and is primarily due to the interaction of the phosphonate (B1237965) groups with mineral surfaces, especially those containing metal oxides and hydroxides like iron and aluminum. santos.commdpi.com The presence of sand, which has a smooth surface with low porosity, has been negatively correlated with binding capacity. mdpi.com
This mechanism differs from many organic chemicals, whose adsorption is mainly driven by partitioning into soil organic carbon. santos.com While the organic carbon partition coefficient (Koc) is a conventional indicator for adsorption, it is less meaningful for HEDP because the interaction with inorganic surfaces often dominates. cdc.govsantos.com Nevertheless, an experimental log Koc value of 4.22 has been determined, which reflects its very strong adsorption properties. santos.com The presence of cations like calcium (Ca²⁺) can further enhance adsorption, likely through the formation of ternary surface complexes that bridge the HEDP molecule to the adsorbent surface. nih.gov
The strong adsorptive nature of HEDP dictates its distribution in the environment. cdc.govsantos.com
In Water Systems: When released into water, HEDP, despite being highly hydrophilic, partitions primarily to suspended sediments and bottom sediments rather than remaining dissolved in the water column. santos.com In wastewater treatment plants, this leads to significant removal from the aqueous phase via adsorption to activated sludge, with observed removal rates between 70% and over 90%. mdpi.comresearchgate.net Studies of WWTP influents have found that 20% to 80% of the total HEDP can already be present in an adsorbed state on influent solids. mdpi.comresearchgate.net
In Soil Systems: If released to soil, HEDP is expected to have very low to no mobility. santos.com It will bind tightly to soil particles, particularly in the upper soil layers, which significantly limits its potential to leach into groundwater. santos.comnih.gov
This strong partitioning to solid phases means that sediments and soils act as the primary sinks for HEDP in the environment. santos.com
Ecotoxicological Considerations of HEDP in Aquatic Systems
Hydroxyethylenediphosphonic acid (HEDP) is a phosphonate compound widely utilized for its properties as a scale and corrosion inhibitor in industrial water systems. irohedp.comalcochemminerals.com Its introduction into aquatic environments necessitates a thorough understanding of its ecotoxicological impact. Key considerations include its interaction with essential trace metals, which can alter their bioavailability for aquatic life, and its potential to contribute to nutrient enrichment through the release of phosphorus.
Effects of HEDP Complexation on Essential Trace Metal Bioavailability
HEDP is a powerful chelating agent, meaning it can bind with metal ions to form stable, water-soluble complexes. alcochemminerals.comthwater.net It effectively chelates with a variety of divalent and trivalent metal ions, including essential trace metals for aquatic organisms such as iron (Fe), copper (Cu), and zinc (Zn). alcochemminerals.comthwater.net This complexation is a primary mechanism of its function as a scale and corrosion inhibitor, as it keeps these ions in solution and prevents them from forming insoluble precipitates on surfaces. irohedp.com
In aquatic ecosystems, the bioavailability of trace metals—the extent to which they can be taken up by organisms—is largely governed by their chemical form, or speciation. nih.govfrontiersin.org Generally, the free, hydrated metal ion is considered the most bioavailable form for uptake by aquatic microorganisms like algae and bacteria. nih.govfrontiersin.org
The general impact of strong chelating agents on metal bioavailability is a reduction in uptake by aquatic organisms. This is because the organism's cellular transport systems are typically adapted to take in free metal ions, and the bulky HEDP-metal complex may not be recognized or transported across the cell membrane. nih.govtos.org
Table 1: Influence of HEDP Complexation on Trace Metal Speciation and Bioavailability
| Essential Trace Metal | Form in Aquatic Systems without HEDP | Interaction with HEDP | Resulting HEDP-Metal Complex | Effect on Bioavailability |
|---|---|---|---|---|
| Iron (Fe) | Fe(III) hydroxides (low solubility), Fe(II) (more soluble) | Strong chelation | Stable, soluble Fe-HEDP complex | Reduced availability of free iron ions, potentially limiting phytoplankton growth in iron-deficient waters. |
| Copper (Cu) | Free Cu2+, carbonate and hydroxide (B78521) complexes | Strong chelation | Stable, soluble Cu-HEDP complex | Decreased concentration of free Cu2+, which can reduce copper toxicity but also limit its availability as a micronutrient. |
| Zinc (Zn) | Free Zn2+, carbonate and hydroxide complexes | Strong chelation | Stable, soluble Zn-HEDP complex | Lowered concentration of free Zn2+, affecting its uptake by aquatic organisms that require it for enzymatic functions. |
Potential for Eutrophication Due to Orthophosphate Release
Eutrophication is the enrichment of water bodies with nutrients, primarily phosphorus and nitrogen, which can lead to excessive growth of algae and aquatic plants. epa.govufl.edu This process can deplete oxygen levels, harm aquatic life, and degrade water quality. epa.govusgs.gov Since HEDP is an organophosphorus compound, its potential to break down and release bioavailable phosphorus in the form of orthophosphate (PO₄³⁻) is an ecotoxicological concern. epa.govnih.gov
Research indicates that HEDP is characterized by high chemical stability. It is resistant to hydrolysis, especially at high pH values, and is not easily decomposed by ordinary light or heat conditions. alcochemminerals.comthwater.net This inherent stability means that under typical environmental conditions found in most aquatic systems, the breakdown of the HEDP molecule to release its phosphorus components is a slow process. Therefore, HEDP is not considered a readily available source of phosphorus for algae. researchgate.net
However, the degradation of HEDP is not impossible. Abiotic degradation, particularly through photolysis (breakdown by light), has been identified as a potential pathway for the eventual release of orthophosphate from phosphonates into the environment. researchgate.net Furthermore, advanced oxidation processes, such as those involving UV light in combination with chlorine, have been shown to effectively degrade HEDP and convert its organically bound phosphorus into orthophosphate. nih.govnih.gov While these conditions are not typical of most natural water bodies, they may be relevant in specific engineered or highly polluted environments.
A study on an electrochlorination process demonstrated that HEDP could be degraded, with an orthophosphate conversion rate of up to 89.2%, highlighting that under specific, highly oxidative conditions, HEDP can become a significant source of bioavailable phosphorus. nih.gov Although direct biodegradation of HEDP is limited, its eventual, albeit slow, degradation through other pathways means it can be considered a long-term potential contributor to phosphorus loading in aquatic systems. researchgate.net
Table 2: HEDP Stability and Pathways for Orthophosphate Release
| Condition | HEDP Stability | Potential for Orthophosphate Release | Relevance to Eutrophication |
|---|---|---|---|
| Typical Aquatic Environment (ambient light, pH 6-9) | High; resistant to hydrolysis and thermal degradation. alcochemminerals.comthwater.net | Low; slow release primarily through photolysis. researchgate.net | Considered a minor and slow-release source of phosphorus. |
| Advanced Oxidation (e.g., UV/Chlorine) | Low; significant degradation occurs. nih.gov | High; efficient conversion of organic phosphorus to orthophosphate. nih.govnih.gov | Potentially significant in water/wastewater treatment plant effluents or specific industrial discharge zones. |
| Biodegradation | High; resistant to microbial breakdown. researchgate.net | Very Low. | Negligible contribution through this pathway. |
Advanced Applications and Future Research Directions of Hedp
Innovations in Industrial Water Treatment Technologies
HEDP is a cornerstone in industrial water treatment due to its exceptional ability to prevent mineral scale formation and protect metal surfaces from corrosion, even under harsh conditions like high pH and elevated temperatures. nbinno.comnbinno.com
Advanced Scale and Corrosion Control in Circulating Water Systems
In industrial circulating cooling water systems, HEDP provides robust protection against both scale buildup and corrosion. nbinno.comnbinno.com Its efficacy is rooted in its capacity to chelate metal ions, particularly calcium, which is a primary component of many types of scale. nbinno.comirowater.com By forming stable, soluble complexes with these ions, HEDP prevents their precipitation onto surfaces like heat exchangers and pipelines. nbinno.com This action is crucial for maintaining optimal heat transfer and preventing flow restrictions. nbinno.com
HEDP's corrosion inhibition mechanism involves forming a protective film on metal surfaces, which acts as a barrier against corrosive elements. nbinno.comwatercarechem.com It can chelate with iron, copper, and zinc ions to form stable compounds and can also dissolve oxidized materials on metal surfaces. thwater.netirowater.comthwater.net HEDP demonstrates excellent scale and corrosion inhibition effects at temperatures up to 250°C and maintains good chemical stability at high pH values. krwater.comthwater.net Its tolerance to acids, alkalis, and chlorine oxidation is superior to that of other organophosphoric acids. thwater.netsustainablewatersolutionsllc.com
A significant innovation in water treatment is the use of HEDP in synergistic formulations. When combined with other water treatment chemicals, such as polycarboxylic acids, it exhibits enhanced performance. thwater.netgreen-mountainchem.com These synergistic effects allow for the development of highly effective, customized treatment programs. nbinno.com
Table 1: Performance Characteristics of HEDP in Circulating Water Systems
| Property | Description | References |
| Scale Inhibition | Effectively chelates with metal ions like Ca²⁺, Fe²⁺, Cu²⁺, and Zn²⁺ to prevent scale formation. thwater.netnbinno.comirowater.com | thwater.netnbinno.comirowater.com |
| Corrosion Control | Forms a protective film on metal surfaces, inhibiting corrosion. nbinno.comwatercarechem.comnbinno.com | nbinno.comwatercarechem.comnbinno.com |
| Thermal Stability | Maintains effectiveness at temperatures up to 250°C. krwater.comthwater.netsustainablewatersolutionsllc.com | krwater.comthwater.netsustainablewatersolutionsllc.com |
| pH Stability | Chemically stable at high pH values. thwater.netnbinno.comsustainablewatersolutionsllc.com | thwater.netnbinno.comsustainablewatersolutionsllc.com |
| Synergistic Effects | Shows enhanced performance when combined with other water treatment chemicals. thwater.netgreen-mountainchem.com | thwater.netgreen-mountainchem.com |
Applications in Specialized Water Systems (e.g., Desalination, Oil and Gas Production, Geothermal)
The robust properties of HEDP extend its use to specialized and demanding water systems.
Desalination: In reverse osmosis (RO) and thermal desalination plants, HEDP is utilized as an antiscalant. irohedp.com It helps to prevent the fouling of membranes by forming complexes with scale-forming ions, thereby improving water yield and prolonging membrane life. irohedp.comresearchgate.net Research has explored the use of HEDP in composite reverse osmosis scale inhibitors, combining it with other polymers like polyacrylic acid (PAA) and 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA). patsnap.com However, the presence of HEDP in RO concentrate can pose environmental challenges, leading to research on its removal. researchgate.netnih.gov
Oil and Gas Production: HEDP is employed to control scale deposition and corrosion in oilfield water injection and pipelines. nbinno.comwatercarechem.comsinobiochemistry.com This application is critical for maintaining flow assurance and preventing equipment damage in the harsh conditions of oil and gas extraction. nbinno.com
Geothermal Systems: Geothermal brines present a significant challenge due to high temperatures and pH, which can lead to severe calcium carbonate and silica (B1680970) scaling. Traditional inhibitors like HEDP can precipitate with calcium at high pH and temperatures, limiting their effectiveness. This has spurred research into new inhibitor technologies and a deeper understanding of the operational limits of existing chemicals like HEDP in such extreme environments.
Sustainable Utilization in Diverse Industrial Processes
HEDP's chelating and stabilizing properties make it a versatile additive in a variety of industrial processes, contributing to both product performance and process efficiency.
Role in Detergent and Cleaning Formulations
HEDP is a key ingredient in many industrial and household detergents and cleaning products. terchemicals.com Its primary functions in these formulations are:
Chelating Agent: HEDP sequesters metal ions like calcium and magnesium found in hard water. nbinno.com This action prevents the metal ions from interfering with the cleaning agents, resulting in improved lathering and cleaning efficacy. nbinno.com
Scale and Stain Removal: It helps to prevent the formation of insoluble carbonate and sulfate (B86663) deposits and can remove existing mineral deposits and stains. watercarechem.comterchemicals.com
Bleach Stabilization: HEDP is used as a stabilizer for peroxide-based bleaches, preventing their degradation by transition metals.
The use of HEDP in detergents has provided an alternative to other chelating agents that may have greater environmental concerns. terchemicals.com
Application in Metal Surface Pre-treatment and Processing
HEDP is utilized in metal surface treatment for its ability to clean and protect metal surfaces. thwater.netterchemicals.com It can dissolve oxides and rust from metal surfaces by complexing the metal ions within these deposits, making them more soluble and easier to remove. nbinno.comthwater.netirohedp.com In non-cyanide electroplating, HEDP acts as a chelating agent, controlling metal ion concentrations in the plating bath to ensure a uniform and high-quality finish. thwater.netnbinno.comnbinno.com
Table 2: HEDP Functions in Metal Treatment
| Application | Function of HEDP | References |
| Metal Cleaning | Dissolves metal oxides and rust. | nbinno.comthwater.netirohedp.com |
| Corrosion Prevention | Prevents subsequent rust formation after cleaning. terchemicals.com | terchemicals.com |
| Electroplating | Acts as a chelating agent in non-cyanide plating baths. thwater.netnbinno.comnbinno.com | thwater.netnbinno.comnbinno.com |
Use as a Chelating Agent in Textile Auxiliaries
In the textile industry, HEDP serves multiple functions as a chelating agent and stabilizer. thwater.net Metal ions present in process water can interfere with dyeing and finishing, leading to poor color quality and fabric damage. nbinno.comkrhedp.com HEDP mitigates these issues by:
Sequestering Metal Ions: It binds with metal ions in the water, preventing them from reacting with dyes and ensuring color uniformity. krhedp.com
Peroxide Stabilization: In bleaching processes, HEDP stabilizes hydrogen peroxide by sequestering trace metals that would otherwise catalyze its premature decomposition. nbinno.com This allows for a more controlled and effective bleaching action, preserving the integrity of the fabric. nbinno.com
Dye Fixation and Dispersion: It can be used as a dye-fixing agent and helps to keep dyes well-dispersed in the dyeing bath, improving stability and preventing defects. thwater.netnbinno.comkrhedp.com
Emerging Research Avenues for HEDP
Recent scientific investigations have illuminated novel application areas for HEDP, capitalizing on its versatile chemical nature. These burgeoning fields of study highlight the compound's potential to address contemporary challenges in catalysis and environmental science.
Catalytic Applications and Surface Functionalization
The intrinsic properties of HEDP make it a compelling candidate for the development of advanced catalytic systems. Its ability to form stable complexes with various metal ions and its role in modifying material surfaces are central to its emerging catalytic applications.
A notable advancement is the synthesis of a novel, reusable solid acid catalyst based on a polyaniline (PANI) and HEDP salt. This PANI-HEDP catalyst has demonstrated significant efficacy in the synthesis of N-benzylidine-2-phenyl imidazo[1,2-a]pyridines, a class of compounds with important pharmacological activities. The synthesis is achieved through an emulsion polymerization pathway, resulting in a stable and efficient catalytic material. Research has shown that similar polyaniline-based catalysts can be reused multiple times without a significant loss of catalytic activity, with some retaining over 97% of their initial efficiency after ten cycles. researchgate.net
The performance of such catalysts is often evaluated by the yield of the desired product and the reaction time. While specific turnover numbers for the PANI-HEDP catalyst are not extensively reported, the yields for the synthesis of similar heterocyclic compounds using various catalytic systems provide a comparative benchmark. For instance, the synthesis of N-aryl-1,4-dihydropyridine and hydroquinoline derivatives using a graphene oxide-polyaniline (GO-PANI) nanocomposite catalyst achieved yields of 80–96%. researchgate.netnih.gov
| Catalyst/Method | Target Molecule | Yield (%) | Reference |
| Polyaniline-HEDP salt | N-benzylidine-2-phenyl imidazo[1,2-a]pyridines | High | maxapress.com |
| Graphene oxide-polyaniline (GO-PANI) nanocomposite | N-aryl-1,4-dihydropyridine derivatives | 80–94 | researchgate.netnih.gov |
| Graphene oxide-polyaniline (GO-PANI) nanocomposite | Hydroquinoline derivatives | 84–96 | researchgate.netnih.gov |
| [Bmim]Br3 under solvent-free conditions | 2-phenylimidazo[1,2-α]pyridines | 72–89 | nih.gov |
Table 1: Comparative yields of heterocyclic compounds synthesized using various catalytic systems.
The surface functionalization of materials with HEDP is another promising research direction. By modifying the surface of metallic catalysts, it is possible to fine-tune the interaction between the reacting molecules and the metal surface, leading to highly selective chemical processes. google.com This approach can create catalysts with enhanced activity and stability for a variety of industrial applications.
Phytoextraction of Heavy Metals from Contaminated Soils
Phytoremediation, the use of green plants to clean up contaminated environments, is a cost-effective and environmentally friendly alternative to traditional remediation methods. nih.govmdpi.com The efficiency of phytoextraction, a sub-category of phytoremediation, can be significantly enhanced by the use of chelating agents that increase the bioavailability of heavy metals for plant uptake. HEDP, in the form of its potassium salt (K₂HEDP), has emerged as a promising agent for this purpose.
A study investigating the phytoextraction of heavy metals (Cadmium, Nickel, and Copper) from contaminated soil using white clover (Trifolium repens L.) demonstrated the potential of K₂HEDP. google.com The research compared the effects of K₂HEDP with the more traditional chelating agent, disodium (B8443419) ethylenediaminetetraacetate (B1237979) (Na₂EDTA).
The study found that while Na₂EDTA had a pronounced negative effect on the growth and biomass of Trifolium repens L., K₂HEDP exhibited a positive influence on plant development. google.com Contamination of the soil with Ni, Cu, and Cd at five times the maximum permissible concentration led to a 14% decrease in plant biomass. google.com The application of Na₂EDTA further exacerbated this, more than halving the biomass, whereas K₂HEDP treatments supported healthier plant growth. google.com
In terms of heavy metal uptake, the addition of K₂HEDP was shown to influence the distribution of metals within the plant. For instance, the application of K₂HEDP led to a twofold decrease in the cadmium content in both the roots and shoots compared to plants grown without any amendments. google.com In contrast, Na₂EDTA significantly increased the concentration of heavy metals in the shoots, with a 5.96-fold increase for Nickel, a 6.03-fold increase for Copper, and a 3.26-fold increase for Cadmium. google.com
| Treatment | Plant Biomass Effect | Heavy Metal Accumulation in Trifolium repens (Shoots) | Reference |
| Contaminated Soil (Control) | 14% decrease compared to clean soil | Baseline accumulation | google.com |
| Contaminated Soil + Na₂EDTA | Significant decrease (more than double the control) | Ni: 5.96x increaseCu: 6.03x increaseCd: 3.26x increase | google.com |
| Contaminated Soil + K₂HEDP | Positive effect on growth and development | Cd: 2-fold decrease in shoots and roots. Overall lower accumulation in shoots compared to Na₂EDTA, but with healthier plant growth. | google.com |
| Contaminated Soil + K₂HEDP + PGRs + Iron Chelate | Pronounced positive effect on growth and development | Highest efficiency for the phytoextraction of Cd among K₂HEDP treatments. | google.com |
Table 2: Effects of K₂HEDP and Na₂EDTA on the growth of Trifolium repens L. and the phytoextraction of heavy metals.
These findings suggest that while Na₂EDTA may lead to higher concentrations of heavy metals in the plant shoots, the associated phytotoxicity limits its practical application. K₂HEDP, on the other hand, presents a more balanced approach by promoting plant health while still facilitating the removal of heavy metals from the soil.
Future Perspectives and Unexplored Research Frontiers in HEDP Chemistry and Application
The versatility of HEDP's chemical structure opens up a vast landscape for future research and development. The scientific community is beginning to explore novel applications that extend far beyond its current uses.
One of the most promising frontiers lies in the field of materials science . HEDP can serve as a precursor or a building block for the synthesis of novel functional materials. For instance, the development of metal-organic frameworks (MOFs) and other coordination polymers incorporating HEDP could lead to materials with unique porous structures, catalytic properties, and selective adsorption capabilities. google.com The exploration of high-entropy materials, where multiple elements are combined, also presents an exciting avenue for creating HEDP-containing alloys and oxides with enhanced catalytic activity and stability. researchgate.netmdpi.comnih.gov
In the realm of nanotechnology and drug delivery , the chelating properties of HEDP could be harnessed to create novel nanoparticle-based systems. nih.gov HEDP-functionalized nanoparticles could be designed for targeted drug delivery, where the HEDP moiety acts as a carrier for therapeutic agents and facilitates their transport to specific sites within the body. Furthermore, the ability of HEDP to interact with bone minerals could be exploited for the development of bone-targeting drug delivery systems.
The catalytic potential of HEDP and its derivatives remains largely untapped. researchgate.netdigitellinc.comvdu.lt Future research could focus on designing and synthesizing novel HEDP-based catalysts for a wider range of organic transformations. The development of chiral HEDP ligands could open the door to asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals. Moreover, computational modeling and machine learning can be employed to predict the catalytic behavior of new HEDP-based materials, accelerating the discovery of more efficient and selective catalysts. mdpi.commdpi.com
Finally, the exploration of biodegradable HEDP analogues is a crucial area of future research. While HEDP is widely used, its persistence in the environment is a concern. The development of environmentally benign alternatives that retain the beneficial properties of HEDP would be a significant step towards greener and more sustainable chemical technologies.
Q & A
Q. What are the standard synthesis methods for HEDP, and how do reaction conditions influence yield and purity?
HEDP is synthesized via two primary routes:
- Route 1 : Phosphorus trichloride reacts with glacial acetic acid under hydrolysis conditions. The reaction proceeds as: Optimal reflux time and temperature (e.g., 80–100°C for 3–6 hours) are critical to minimize by-products like unreacted phosphites .
- Route 2 : Phosphorous acid reacts with acetic anhydride in the presence of nitrous acid, followed by hydrolysis. This method avoids excessive HCl generation but requires precise stoichiometric control .
Table 1: Comparison of Synthesis Routes
| Parameter | Route 1 (PCl₃ + Acetic Acid) | Route 2 (H₃PO₃ + Acetic Anhydride) |
|---|---|---|
| By-products | HCl, residual phosphites | Acetic acid derivatives |
| Temperature Range | 80–100°C | 60–80°C |
| Purity (Typical) | 90–95% | 85–90% |
Q. Which analytical techniques are most effective for characterizing HEDP in aqueous solutions?
- Fluorometric Assays : Adapted from dihydroxyacetone phosphate (DHAP) quantification protocols, fluorometric methods using enzymatic coupling (e.g., glycerol-3-phosphate dehydrogenase) can detect HEDP at concentrations as low as 0.1 µM .
- Weight Loss Method : Validates HEDP’s corrosion inhibition efficiency by measuring mass loss of metal substrates (e.g., mild steel) in controlled environments .
- FTIR and NMR Spectroscopy : Identify phosphonic acid functional groups (e.g., P–O–C stretching at 950–1050 cm⁻¹ in FTIR) and confirm structural integrity .
Advanced Research Questions
Q. How does HEDP’s adsorption behavior on metal surfaces vary with pH and ionic strength?
Quantum chemistry simulations (e.g., density functional theory) and molecular dynamics reveal:
- pH Dependency : At pH < 4, HEDP predominantly adsorbs via protonated phosphonate groups, forming monodentate complexes. At pH > 6, deprotonated species form stronger bidentate/multidentate bonds with Fe(001) surfaces .
- Ionic Strength Effects : High NaCl concentrations (>0.5 M) compete for adsorption sites, reducing HEDP’s inhibition efficiency by 20–30% in saline environments .
Table 2: Adsorption Energy (kJ/mol) of HEDP on Fe(001)
| pH | Adsorption Configuration | Energy (DFT) | Experimental Validation (Weight Loss) |
|---|---|---|---|
| 3 | Monodentate | -85.2 | 78% Inhibition |
| 7 | Bidentate | -120.7 | 92% Inhibition |
Q. What mechanistic role does HEDP play in composite materials for electrochemical applications?
In conductive composites (e.g., poly(3,4-ethylenedioxythiophene)/phosphazene blends), HEDP acts as:
- Dopant : Enhances conductivity by introducing sulfonic acid groups via side-chain functionalization.
- Stabilizer : Reduces oxidative degradation of polymers in acidic media (e.g., 0.5 M H₂SO₄) by chelating metal ions that catalyze breakdown . Experimental data show a 40% increase in composite stability when HEDP is incorporated at 5 wt% .
Q. How do structural modifications of HEDP influence its chelation capacity for transition metals?
- Substituent Effects : Introducing hydroxyethyl groups adjacent to phosphonate moieties enhances chelation of Cu²⁺ and Ni²⁺ by forming stable 5-membered rings. For example, HEDP-Cu complexes exhibit log K values of 12.5, compared to 9.8 for unmodified phosphonates .
- Synergistic Agents : Combining HEDP with betacyclodextrin derivatives improves metal ion sequestration in hard water, reducing scaling by 50% at 10 ppm concentrations .
Methodological Guidance for Addressing Data Contradictions
Q. How to resolve discrepancies between simulated and experimental corrosion inhibition data for HEDP?
- Step 1 : Validate simulation parameters (e.g., force fields in molecular dynamics) against crystallographic data for metal-phosphonate complexes .
- Step 2 : Cross-check experimental conditions (e.g., oxygen content, temperature fluctuations) that may alter surface adsorption kinetics .
- Example : A 15% deviation in inhibition efficiency between simulations (85%) and weight loss experiments (78%) was traced to incomplete passivation layer formation in acidic media .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
